molecular formula C26H30N2O6 B122556 4-Boc-1-Fmoc-2-piperazineacetic acid CAS No. 183742-34-9

4-Boc-1-Fmoc-2-piperazineacetic acid

Cat. No.: B122556
CAS No.: 183742-34-9
M. Wt: 466.5 g/mol
InChI Key: XHEXEZVLDQGZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-1-Fmoc-2-piperazineacetic acid ( 183742-34-9) is a protected piperazine derivative of significant value in advanced pharmaceutical research and peptide chemistry. This compound features a molecular formula of C 26 H 30 N 2 O 6 and a molecular weight of 466.53 . Its structure incorporates both acid-labile tert -butoxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting groups on a single piperazine ring . This orthogonal protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and sequential addition of amino acids in complex molecular assemblies. The compound serves as a critical building block for the introduction of a functionalized piperazine scaffold into target molecules, which is a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties and binding affinity. The primary research application of this chemical is in the synthesis of novel peptide analogs and other biologically active compounds. The presence of the acetic acid side chain provides a versatile handle for further conjugation, enabling researchers to link the piperazine core to other molecular entities. The orthogonal nature of the Boc and Fmoc groups provides synthetic flexibility, where the Boc group can be selectively removed under mild acidic conditions without affecting the base-labile Fmoc group, and vice-versa . This facilitates the controlled, step-wise construction of sophisticated heterocyclic-peptide hybrids. As such, this reagent is instrumental in drug discovery efforts, particularly in the development of targeted therapies and in the exploration of structure-activity relationships (SAR). Intended Use : This product is provided for chemical synthesis and research applications in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-13-28(17(15-27)14-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEXEZVLDQGZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373543
Record name [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-34-9
Record name 4-(1,1-Dimethylethyl) 1-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183742-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fmoc-4-Boc-Piperazine-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 183742-34-9

A Bifunctional Linker for Advanced Drug Discovery and Peptide Synthesis

Introduction

4-Boc-1-Fmoc-2-piperazineacetic acid is a versatile heterobifunctional building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structure, incorporating a piperazine core with two distinct and orthogonally protected nitrogen atoms, positions it as a valuable tool in solid-phase peptide synthesis (SPPS), the construction of peptidomimetics, and as a linker in complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

The piperazine scaffold is a privileged structure in medicinal chemistry, known for enhancing the aqueous solubility and pharmacokinetic profile of drug candidates. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection and sequential functionalization. This technical guide provides a comprehensive overview of the chemical properties, applications, and general experimental protocols related to this compound.

Chemical Properties and Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 183742-34-9
Molecular Formula C₂₆H₃₀N₂O₆
Molecular Weight 466.53 g/mol
IUPAC Name 2-[4-(tert-butoxycarbonyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid
Appearance Solid
Purity Typically ≥97%
Storage Temperature 2-8°C
Solubility Soluble in organic solvents such as DMF and DCM

Core Applications

The unique architecture of this compound, with its orthogonal protecting groups, makes it a highly valuable reagent in several areas of advanced chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, this molecule can be incorporated into a peptide chain to introduce a piperazine moiety. This can serve multiple purposes:

  • Conformational Constraint: The piperazine ring can act as a dipeptide mimic, introducing a turn or specific conformation into the peptide backbone, which can enhance binding affinity and biological activity.

  • Improved Stability: The introduction of a non-natural amino acid analogue can increase the proteolytic stability of the peptide.

  • Scaffold for Further Functionalization: The remaining protected nitrogen can be deprotected and used as a handle for attaching other molecules, such as labels or cytotoxic drugs.

PROTACs and Linker Chemistry

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine moiety is a popular component of these linkers.[1] The use of piperazine-containing linkers can:

  • Enhance Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the overall water solubility of the PROTAC molecule.[2]

  • Introduce Rigidity: The cyclic nature of the piperazine ring can introduce a degree of conformational rigidity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2]

The orthogonal protecting groups of this compound allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.

Experimental Protocols

General Protocol for Fmoc Deprotection in SPPS

This protocol outlines the removal of the Fmoc group to expose a free amine for subsequent coupling reactions.

Materials:

  • Fmoc-protected peptide on solid support

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the byproducts.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

General Protocol for Coupling in SPPS

This protocol describes the coupling of an activated amino acid (or a molecule like this compound) to the deprotected amine on the solid support.

Materials:

  • Resin with a free amine

  • Fmoc-protected amino acid (or this compound) (3 equivalents)

  • Coupling reagent, e.g., HATU (2.9 equivalents)

  • Base, e.g., N,N-diisopropylethylamine (DIPEA) (6 equivalents)

  • DMF

Procedure:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (or the piperazine derivative), HATU, and DIPEA in DMF.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

General Protocol for Boc Deprotection

This procedure is for the removal of the Boc protecting group, typically performed in solution phase or at the final stage of a synthesis.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution until the pH is >8.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Visualizing Synthetic Strategies

The following diagrams, generated using Graphviz, illustrate the logical workflows and chemical principles discussed.

Orthogonal deprotection strategies for Boc and Fmoc groups.

spps_workflow start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) fmoc_deprotection Fmoc Deprotection 20% Piperidine in DMF start->fmoc_deprotection washing1 Wash (DMF) fmoc_deprotection->washing1 coupling Coupling of this compound HATU, DIPEA in DMF washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 elongation Continue Peptide Elongation washing2->elongation

Workflow for incorporating the piperazine unit in SPPS.

protac_synthesis_logic cluster_path1 Pathway 1 cluster_path2 Pathway 2 linker This compound deprotect_fmoc Fmoc Deprotection (Base) linker->deprotect_fmoc deprotect_boc2 Boc Deprotection (Acid) linker->deprotect_boc2 couple_poi Couple POI Ligand deprotect_fmoc->couple_poi deprotect_boc Boc Deprotection (Acid) couple_poi->deprotect_boc couple_e3 Couple E3 Ligase Ligand deprotect_boc->couple_e3 protac1 PROTAC couple_e3->protac1 couple_e3_2 Couple E3 Ligase Ligand deprotect_boc2->couple_e3_2 deprotect_fmoc2 Fmoc Deprotection (Base) couple_e3_2->deprotect_fmoc2 couple_poi2 Couple POI Ligand deprotect_fmoc2->couple_poi2 protac2 PROTAC couple_poi2->protac2

Logical pathways for PROTAC synthesis.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

This compound is a sophisticated and highly useful building block for modern organic and medicinal chemistry. Its orthogonally protected nature provides chemists with the flexibility to perform selective and sequential chemical transformations, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and PROTACs. The ability to introduce a piperazine moiety with control over its substitution pattern allows for the fine-tuning of the physicochemical and pharmacological properties of the final molecules, contributing to the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications for researchers at the forefront of drug discovery.

References

An In-depth Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Boc-1-Fmoc-2-piperazineacetic acid, a bifunctional building block of significant interest in medicinal chemistry and peptide science. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) and its potential as a farnesyltransferase inhibitor. Detailed experimental protocols and data are provided to support its practical application in a research and development setting.

Chemical Structure and Properties

This compound, systematically named 2-[4-(tert-butoxycarbonyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid, is a synthetic amino acid derivative. Its structure incorporates two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection strategy allows for selective deprotection and functionalization at different nitrogen atoms of the piperazine ring, making it a versatile tool in complex organic synthesis.

Below is a 2D representation of the chemical structure of this compound.

G cluster_piperazine Piperazine Core p1 p2 p1->p2 N(Boc) p3 p2->p3 p4 p3->p4 N(Fmoc) p5 p4->p5 c1 p4->c1 CH2COOH p6 p5->p6 p6->p1

Caption: Chemical structure of the piperazine core with protecting groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 183742-34-9[1]
Molecular Formula C₂₆H₃₀N₂O₆[2]
Molecular Weight 466.53 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Purity (Typical) ≥97% (HPLC)[3]
Solubility Soluble in DMF, DMSO, NMPGeneral knowledge
Storage Temperature 2-8°C[4]
Predicted XLogP 3.5General knowledge
Spectral and Analytical Data

Table 2: Representative Analytical Data

AnalysisExpected Characteristics
¹H NMR Signals corresponding to the protons of the Boc group (~1.4 ppm), the piperazine ring (2.5-4.5 ppm), the acetic acid methylene group (~2.7 ppm), and the Fmoc group (4.2-7.8 ppm).
¹³C NMR Resonances for the carbons of the Boc group (~28, 80 ppm), the piperazine ring (40-55 ppm), the carboxylic acid (~175 ppm), and the Fmoc group (47, 67, 120-144 ppm).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 467.2, [M+Na]⁺ at m/z 489.2.
HPLC Purity Typically ≥97% purity when analyzed by reverse-phase HPLC with UV detection at 254 nm or 280 nm.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in two primary areas: solid-phase peptide synthesis and as a scaffold for the development of bioactive molecules, including farnesyltransferase inhibitors.

Solid-Phase Peptide Synthesis (SPPS)

The orthogonal protecting groups of this molecule allow for its incorporation into peptide chains as a non-canonical amino acid or as a linker. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, while the Boc group remains intact and can be removed under acidic conditions for subsequent modification.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence using manual Fmoc-SPPS.

SPPS_Workflow Resin Start: Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of this compound (HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage Final Cleavage from Resin (TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Experimental Protocol for SPPS Coupling:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[5]

  • Activation of this compound: In a separate vessel, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage: After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases.[6] The piperazine scaffold is a known pharmacophore in the design of FTase inhibitors.[7][8] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[9][10]

Signaling Pathway of Farnesyltransferase Inhibition

The diagram below illustrates the mechanism of action of farnesyltransferase inhibitors on the Ras signaling pathway.

Farnesyltransferase_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_mem Active Ras (Membrane-Bound) Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Ras_mem->Downstream Pre_Ras Precursor Ras FTase Farnesyltransferase Pre_Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation FTI This compound (or derivative) as FTase Inhibitor FTI->FTase Inhibition Farnesylated_Ras->Ras_mem Translocation

Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor.

While this compound itself is a building block, it can be elaborated into potent farnesyltransferase inhibitors. The piperazine core can be functionalized to mimic the CAAX motif of Ras proteins, which is recognized by FTase.

Conclusion

This compound is a highly versatile and valuable tool for chemical biologists and medicinal chemists. Its orthogonal protecting groups enable its use in complex synthetic strategies, particularly in the construction of modified peptides and peptidomimetics. Furthermore, its piperazine core serves as a promising scaffold for the development of targeted therapeutics, such as farnesyltransferase inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing research and drug discovery efforts.

References

A Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid: Properties and Applications in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Boc-1-Fmoc-2-piperazineacetic acid, a bifunctional building block widely utilized in peptide synthesis and as a scaffold in medicinal chemistry. This document details its physicochemical properties, provides a generalized experimental protocol for its application in solid-phase peptide synthesis (SPPS), and explores its relevance in the context of farnesyltransferase inhibition.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative featuring two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy allows for selective deprotection and derivatization at different nitrogen atoms of the piperazine ring, making it a versatile tool in the construction of complex molecular architectures.

PropertyValueReference
Chemical Formula C₂₆H₃₀N₂O₆[1][2][3]
Molecular Weight 466.5 g/mol [1]
CAS Number 183742-34-9[1][4]
Appearance White to off-white solid
Purity Typically ≥97%[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The unique structure of this compound allows for its incorporation into peptide chains to introduce conformational constraints or to serve as a linker for further functionalization. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), enabling a strategic approach to peptide modification.

Generalized Experimental Protocol for Incorporation in Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating with 20% piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes). The resin is then washed thoroughly with DMF to remove residual piperidine.

  • Activation of this compound: In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) are added to activate the carboxylic acid.

  • Coupling: The activated this compound solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: The Fmoc group on the newly coupled piperazineacetic acid can be removed using 20% piperidine in DMF to allow for the addition of the next amino acid in the sequence, following the standard SPPS cycle.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (and the Boc group on the piperazine moiety) are removed by treatment with a cleavage cocktail (e.g., TFA-based).

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple activated This compound Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat Repeat->Deprotection Next AA Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Fmoc Solid-Phase Peptide Synthesis Cycle.

Relevance in Farnesyltransferase Inhibition

This compound has been identified as a potential scaffold for the development of farnesyltransferase inhibitors.[4] Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signal transduction pathways regulating cell growth and proliferation. Aberrant Ras activity is a hallmark of many cancers.

FTase catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of its target proteins. This farnesylation is essential for the proper localization and function of these proteins at the cell membrane. Inhibition of FTase prevents the membrane association of Ras, thereby disrupting downstream signaling and potentially halting uncontrolled cell proliferation.

Farnesyltransferase Signaling Pathway

FTase_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase preRas pre-Ras-CaaX preRas->FTase farnesylatedRas Farnesylated Ras FTase->farnesylatedRas Farnesylation FTI Farnesyltransferase Inhibitor (e.g., based on piperazine scaffold) FTI->FTase Inhibition activeRas Active Ras farnesylatedRas->activeRas Membrane Localization downstream Downstream Signaling (e.g., MAPK pathway) -> Cell Proliferation activeRas->downstream

Inhibition of the Ras Farnesylation Pathway.

Conclusion

This compound is a valuable and versatile building block for chemists and drug discovery professionals. Its orthogonal protecting groups provide strategic flexibility in the synthesis of modified peptides and complex organic molecules. Its utility as a scaffold for developing enzyme inhibitors, such as those targeting farnesyltransferase, underscores its importance in medicinal chemistry and the development of novel therapeutics. The provided protocols and diagrams serve as a foundational guide for the effective application of this compound in a research and development setting.

References

Solubility Profile of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Boc-1-Fmoc-2-piperazineacetic acid in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and furnishes a detailed, generalized experimental protocol for determining solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Qualitative Solubility Data

This compound, a key building block in peptide synthesis and drug discovery, exhibits solubility in a range of common organic solvents. The available data, summarized below, provides a foundational understanding of its solubility characteristics.

SolventSolubilitySource
Chloroform (CHCl₃)Soluble[1]
Methanol (MeOH)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of this compound in a specific organic solvent. This method is adapted from standard practices for protected amino acids and peptides.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMSO, DMF, Methanol, Chloroform)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles.

    • Immediately dilute the filtered supernatant with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the prepared standard solutions and the diluted sample solutions by HPLC.

    • Use a suitable mobile phase and column to achieve good separation and peak shape.

    • Record the peak area of the analyte for each injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Workflow for Solubility Screening

The following diagram illustrates a logical workflow for screening the solubility of a compound like this compound in multiple solvents.

Solubility_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound Weigh Compound Add_Excess Add Excess Compound to Solvents Compound->Add_Excess Solvents Select Solvents Solvents->Add_Excess Equilibrate Equilibrate at Controlled Temperature Add_Excess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Dilute Dilute Sample Filter->Dilute HPLC_Analysis HPLC Analysis Dilute->HPLC_Analysis Calculate Calculate Solubility HPLC_Analysis->Calculate Data_Table Generate Solubility Data Calculate->Data_Table

Caption: A logical workflow for experimental solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. While quantitative data is not currently available in the public domain, the provided qualitative information and experimental protocol offer a solid foundation for researchers working with this compound.

References

An In-depth Technical Guide to Orthogonal Protection Strategy with Boc and Fmoc Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, provides the precision required for multi-step synthetic routes.[1] This technical guide provides a comprehensive overview of the core principles of the orthogonal protection strategy employing the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc and Fmoc groups are two of the most widely used amine-protecting groups, forming the foundation of two distinct and powerful strategies in solid-phase peptide synthesis (SPPS).[2][] The fundamental difference between them lies in their lability under different chemical conditions: the Boc group is acid-labile, while the Fmoc group is base-labile.[4] This inherent difference is the cornerstone of their orthogonality, enabling chemists to deprotect one without affecting the other, a critical feature for the synthesis of complex peptides and other organic molecules.[1][5]

Core Principles: A Tale of Two Chemistries

The choice between a Boc or Fmoc-based strategy profoundly influences the entire synthetic plan, from the selection of the solid support resin to the side-chain protecting groups and the final cleavage conditions.[4]

The Boc Strategy: As one of the classical methods in SPPS, the Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is typically achieved using a moderate acid like trifluoroacetic acid (TFA).[2][6] Side-chain protecting groups are often benzyl-based, which are also acid-labile but require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2][5] This difference in acid lability between the Nα-Boc group and the side-chain protection is often referred to as "quasi-orthogonal" or a graduated acid lability approach.[4][5]

The Fmoc Strategy: The Fmoc strategy has become the predominant method in modern SPPS.[7][8] It employs the base-labile Fmoc group for Nα-amino protection.[9] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][9] The side-chain protecting groups are typically tert-butyl (tBu) based, which are acid-labile.[] This combination represents a truly orthogonal system, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protection, and vice versa.[4][5]

Quantitative Data Summary

The selection between Boc and Fmoc strategies often depends on quantitative factors such as reaction times, yields, and the purity of the final product. The following tables summarize key quantitative data for easy comparison.

Table 1: Nα-Deprotection Conditions and Times [4]

Protecting GroupReagentConcentration (v/v)Typical TimeMonitoring Method
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50%15-30 minNot routinely performed per cycle.
Fmoc Piperidine in Dimethylformamide (DMF)20%5-20 minUV absorbance of dibenzofulvene-piperidine adduct (~301 nm).[9]

Table 2: Comparative Characteristics of Boc and Fmoc Strategies [7]

CharacteristicFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20% Piperidine in DMF25-50% TFA in DCM
Side-Chain Protection tert-Butyl (tBu)-basedBenzyl (Bzl)-based
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully Orthogonal[5]Partial (Graduated Acid Lability)[4]
Typical Yield per Step >99%High, but can be affected by aggregation.
Automation Friendliness Highly amenableLess common in modern automated synthesizers.
Safety Considerations Avoids highly corrosive HF.[7]Requires specialized apparatus for HF handling.
Cost of Amino Acids Can be more expensive.[7]Generally less expensive.[7]

Table 3: Illustrative Crude Peptide Purity [4][10]

Synthesis StrategyPeptide SequenceCrude Peptide Purity (%)
Fmoc/tBu SPPSAcyl Carrier Protein (65-74)~61%
Fmoc/tBu SPPS with PseudoprolinesAβ(1-42)57%
Microwave-Assisted Fmoc/tBu SPPSAβ(1-42)67%
Boc/Bzl SPPSGeneral "Difficult Sequences"Often higher for hydrophobic peptides.

Note: Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies for the key deprotection steps in both Boc and Fmoc strategies are provided below. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Boc Group Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the N-terminal Boc group from a peptide-resin.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[6]

  • Pre-wash: Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes and then drain.[4]

  • Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.[10][11]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times).[11]

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 times) to neutralize the resulting ammonium salt and remove any residual TFA.[11]

  • Final Wash: Wash the resin again with DCM (3 times) to remove excess DIPEA. The resin is now ready for the next coupling step.[6]

Protocol 2: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[11] Agitate the mixture at room temperature for 1-3 minutes and then drain the solution.[9]

  • Second Deprotection: Add a second portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes at room temperature.[11][12]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[11]

  • Monitoring (Optional but Recommended): The completion of the deprotection can be monitored by performing a Kaiser test on a small sample of the resin beads to detect the presence of the free primary amine.[9] Alternatively, the collected filtrate containing the dibenzofulvene-piperidine adduct can be analyzed by UV spectrophotometry at approximately 301 nm to quantify the extent of Fmoc removal.[9]

Mandatory Visualization

The following diagrams illustrate the core concepts and workflows described in this guide.

Orthogonal_Protection_Strategy cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) cluster_Fmoc Fmoc/tBu Strategy (Fully Orthogonal) cluster_Deprotection Deprotection Conditions Boc_N_alpha Nα-Boc Mild_Acid Mild Acid (e.g., TFA) Boc_N_alpha->Mild_Acid Removed by Bzl_Side_Chain Side-Chain-Bzl Strong_Acid Strong Acid (e.g., HF) Bzl_Side_Chain->Strong_Acid Removed by Fmoc_N_alpha Nα-Fmoc Base Base (e.g., Piperidine) Fmoc_N_alpha->Base Removed by tBu_Side_Chain Side-Chain-tBu tBu_Side_Chain->Mild_Acid Removed by Hydrogenolysis Hydrogenolysis (for Cbz)

Caption: Orthogonal relationship between Boc and Fmoc protecting groups.

SPPS_Workflow_Comparison cluster_Boc_Workflow Boc SPPS Cycle cluster_Fmoc_Workflow Fmoc SPPS Cycle Boc_Start Start Cycle (Peptide-Resin) Boc_Deprotection Boc Deprotection (25-50% TFA in DCM) Boc_Start->Boc_Deprotection Boc_Wash_Neutralize Washing & Neutralization Boc_Deprotection->Boc_Wash_Neutralize Boc_Coupling Amino Acid Coupling Boc_Wash_Neutralize->Boc_Coupling Boc_Wash Washing Boc_Coupling->Boc_Wash Boc_Wash->Boc_Start Next Cycle Fmoc_Start Start Cycle (Peptide-Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash Washing Fmoc_Deprotection->Fmoc_Wash Fmoc_Coupling Amino Acid Coupling Fmoc_Wash->Fmoc_Coupling Fmoc_Wash2 Washing Fmoc_Coupling->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Start Next Cycle

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Deprotection_Mechanisms cluster_Boc_Mech Boc Deprotection Mechanism (Acid-Catalyzed) cluster_Fmoc_Mech Fmoc Deprotection Mechanism (Base-Catalyzed β-Elimination) Boc_Protected Boc-NH-R Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation + H+ Cleavage Cleavage of tert-butyl-oxygen bond Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-butyl cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H3N+-R (Ammonium Salt) Decarboxylation->Free_Amine Fmoc_Protected Fmoc-NH-R Proton_Abstraction Proton Abstraction from C9 Fmoc_Protected->Proton_Abstraction + Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine_Fmoc H2N-R (Free Amine) Beta_Elimination->Free_Amine_Fmoc DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Simplified mechanisms of Boc and Fmoc deprotection.

References

4-Boc-1-Fmoc-2-piperazineacetic Acid: An In-depth Technical Guide to a Versatile Dipeptide Mimetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics are a critical class of molecules in drug discovery, designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. 4-Boc-1-Fmoc-2-piperazineacetic acid has emerged as a valuable building block in the synthesis of these peptidomimetics. Its rigid piperazine core introduces conformational constraints, allowing for the creation of structured molecules that can effectively mimic peptide secondary structures like β-turns. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, including detailed experimental protocols and data to facilitate its use in research and development.

Introduction

The strategic use of protecting groups is fundamental in peptide chemistry and the synthesis of complex organic molecules. For piperazine scaffolds, which are prevalent in medicinal chemistry, the orthogonal tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups enable selective functionalization. This compound is a bifunctional building block designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The Fmoc group is labile to basic conditions, typically piperidine, allowing for iterative peptide chain elongation, while the Boc group is stable to these conditions and can be removed with acid in the final cleavage step. This differential protection scheme makes it an ideal tool for constructing sophisticated peptidomimetic structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 183742-34-9[1][2]
Molecular Formula C₂₆H₃₀N₂O₆[3]
Molecular Weight 466.53 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common organic solvents for SPPS[3]
Storage Temperature 2-8°C

Synthesis and Incorporation into Peptidomimetics

While a detailed, publicly available protocol for the de novo synthesis of this compound is scarce, its application in peptidomimetic synthesis via Fmoc-based SPPS is well-established. The general workflow involves the sequential coupling of amino acids and the piperazine building block to a solid support resin.

General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane - TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[4]

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[4]

  • Coupling: Add the activated building block solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[4] Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, activation, and coupling steps for subsequent amino acids until the desired sequence is assembled.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Fmoc Deprotection using Piperazine

While specific yield and purity data for peptides incorporating this compound are sequence-dependent, studies on the use of piperazine for Fmoc deprotection provide valuable insights. A comparative study of deprotection reagents in microwave-assisted Fmoc-SPPS demonstrated that piperazine is a highly effective alternative to piperidine.

Peptide SequenceDeprotection ReagentCrude Yield (%)Purity (%)
NBC1124-Methylpiperidine (4MP)85 75
Piperidine (PP)8078
Piperazine (PZ)7982
NBC1554-Methylpiperidine (4MP)92 85
Piperidine (PP)8887
Piperazine (PZ)8590
NBC7594-Methylpiperidine (4MP)78 70
Piperidine (PP)7572
Piperazine (PZ)7275
NBC19514-Methylpiperidine (4MP)65 60
Piperidine (PP)6263
Piperazine (PZ)5868

Data adapted from a study on microwave-assisted Fmoc-SPPS. The study highlights that while yields may be slightly higher with 4-methylpiperidine, piperazine consistently provides better purity.

Applications as a Dipeptide Mimetic in Drug Discovery

The conformationally constrained nature of the piperazine ring makes this compound an excellent scaffold for mimicking dipeptide units, particularly β-turns. This has led to its application in the development of peptidomimetics targeting a range of biological processes.

Growth Hormone Secretagogues

Phenylpiperazine-based peptidomimetics have been developed as potent, orally active growth hormone (GH) secretagogues.[5] These compounds mimic the action of ghrelin by binding to the growth hormone secretagogue receptor (GHSR), stimulating the release of GH from the pituitary gland.[5] The piperazine scaffold helps to correctly orient the pharmacophoric elements, leading to high binding affinity and efficacy.[5]

GHSR_Signaling Ghrelin Ghrelin or Piperazine Mimetic GHSR GHSR1a (GPCR) Ghrelin->GHSR binds Gq Gq/11 GHSR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca²⁺]i ER->Ca2 releases Ca2->PKC co-activates GH_Release Growth Hormone Release PKC->GH_Release stimulates

Caption: Simplified GHSR Signaling Pathway.
Alzheimer's Disease Modulators

Piperazine-based compounds are being investigated as multi-target agents for Alzheimer's disease. They have been shown to inhibit the aggregation of both amyloid-β (Aβ) and tau proteins, two key pathological hallmarks of the disease. The piperazine core can be functionalized to interact with the aggregation-prone regions of these proteins, disrupting the formation of toxic oligomers and fibrils.

Alzheimer_Aggregation_Pathway cluster_amyloid Amyloid-β Pathway cluster_tau Tau Pathway APP APP Abeta_monomer Aβ Monomer APP->Abeta_monomer cleavage by beta_secretase β-secretase gamma_secretase γ-secretase Abeta_oligomer Toxic Aβ Oligomers Abeta_monomer->Abeta_oligomer aggregation Abeta_plaque Amyloid Plaques Abeta_oligomer->Abeta_plaque further aggregation Piperazine_Abeta Piperazine-based Inhibitor Piperazine_Abeta->Abeta_oligomer inhibits Tau_protein Tau Protein Aggregated_tau Aggregated Tau (NFTs) Tau_protein->Aggregated_tau via Hyperphosphorylation Hyperphosphorylation Piperazine_Tau Piperazine-based Inhibitor Piperazine_Tau->Aggregated_tau inhibits DPP_IV_Inhibition_Pathway GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 inactivation by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPPIV DPP-IV Enzyme Piperazine_Inhibitor Piperazine-based DPP-IV Inhibitor Piperazine_Inhibitor->DPPIV inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

References

The Strategic Application of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the design and synthesis of molecules with high specificity and enhanced pharmacological properties are paramount. Scaffolds that offer conformational rigidity and opportunities for diverse functionalization are of particular interest. 4-Boc-1-Fmoc-2-piperazineacetic acid is a uniquely valuable building block in medicinal chemistry, primarily due to its pre-constrained piperazine core and the presence of two orthogonal protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). This dual protection scheme allows for selective chemical manipulation at two different sites of the molecule, making it an ideal component for the construction of complex peptidomimetics, combinatorial libraries, and targeted therapeutics. This guide explores the potential applications of this versatile scaffold, with a focus on its role in peptide synthesis and as a core element in the design of enzyme inhibitors.

Core Applications in Medicinal Chemistry

The unique structural features of this compound lend themselves to several key applications in drug discovery and development.

Constrained Peptidomimetics and Peptide Synthesis

The incorporation of the piperazine ring into a peptide backbone introduces a significant conformational constraint. This can lead to peptides with improved metabolic stability, as the rigid structure can prevent enzymatic degradation. Furthermore, the defined geometry can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for its biological target. The orthogonal nature of the Boc and Fmoc protecting groups is central to its utility in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under mild basic conditions to allow for peptide chain elongation, while the Boc group remains stable. Subsequently, the Boc group can be removed under acidic conditions to allow for further functionalization at the piperazine ring, enabling the synthesis of branched or cyclic peptides.

A Scaffold for Farnesyltransferase Inhibitors

Although direct inhibitory data for compounds derived from this compound is not published, the following table presents data for other piperazine-containing compounds that have been investigated as farnesyltransferase inhibitors, illustrating the potential of this scaffold.

Compound ClassExample Structure/ReferenceFarnesyltransferase IC50 (nM)
Piperazine-based PeptidomimeticsVaries based on specific substitutionsTypically in the low nanomolar to micromolar range
Non-peptidic Piperazine DerivativesVaries based on specific substitutionsTypically in the low nanomolar to micromolar range

Note: The data in this table is representative of piperazine-containing farnesyltransferase inhibitors in general and not specific to derivatives of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras-GDP FTase Farnesyltransferase Ras_inactive->FTase Ras_active Active Ras-GTP Raf Raf Ras_active->Raf FTase->Ras_active Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase Inhibitor Piperazine-based Inhibitor Inhibitor->FTase Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SOS SOS Receptor->SOS SOS->Ras_inactive GDP/GTP Exchange MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The Ras signaling pathway and the role of farnesyltransferase.

SPPS_Workflow start Start: Solid Support Resin swell 1. Resin Swelling in DMF start->swell fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->fmoc_deprotection wash1 3. Washing (DMF) fmoc_deprotection->wash1 coupling 4. Coupling of This compound (HBTU/HOBt/DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 repeat Repeat steps 2-5 for subsequent amino acids wash2->repeat repeat->fmoc_deprotection Next cycle final_fmoc_deprotection 6. Final Fmoc Deprotection repeat->final_fmoc_deprotection Final cycle wash3 7. Washing (DMF, DCM) final_fmoc_deprotection->wash3 boc_deprotection 8. Selective Boc Deprotection (TFA/DCM) for on-resin cyclization or functionalization (Optional) wash3->boc_deprotection cleavage 9. Cleavage from Resin and Side-chain Deprotection (TFA cocktail) wash3->cleavage Skip Boc deprotection boc_deprotection->cleavage precipitation 10. Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification 11. Purification (RP-HPLC) precipitation->purification analysis 12. Characterization (Mass Spectrometry, NMR) purification->analysis end Final Peptide analysis->end

Spectroscopic and Methodological Analysis of 4-Boc-1-Fmoc-2-piperazineacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant experimental methodologies for the characterization of 4-Boc-1-Fmoc-2-piperazineacetic acid. This compound is a key building block in medicinal chemistry and peptide synthesis, valued for its utility in creating complex molecular architectures. This document is intended to serve as a comprehensive resource for researchers utilizing this and similar reagents.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. The data presented below is based on predicted values for various adducts of the target molecule (C₂₆H₃₀N₂O₆, Exact Mass: 466.2104 Da).[1]

Adduct IonChemical FormulaPredicted m/z
[M+H]⁺C₂₆H₃₁N₂O₆⁺467.2177
[M+Na]⁺C₂₆H₃₀N₂NaO₆⁺489.1996
[M-H]⁻C₂₆H₂₉N₂O₆⁻465.2031
[M+NH₄]⁺C₂₆H₃₄N₃O₆⁺484.2442
[M+K]⁺C₂₆H₃₀N₂KO₆⁺505.1736
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Boc (tert-butyl)~1.45Singlet9H
Piperazine Ring Protons2.80 - 4.50Multiplets7H
Acetic Acid CH₂2.60 - 2.90Multiplet (AB quartet)2H
Fmoc CH~4.25Triplet1H
Fmoc CH₂~4.40Doublet2H
Fmoc Aromatic Protons7.30 - 7.80Multiplets8H
Carboxylic Acid OH>10.0Broad Singlet1H

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Boc C(CH₃)₃~28.5
Boc C (CH₃)₃~80.0
Piperazine Ring Carbons40.0 - 55.0
Acetic Acid CH₂~35.0
Acetic Acid C=O~175.0
Fmoc CH~47.0
Fmoc CH₂~67.0
Fmoc Aromatic Carbons120.0 - 145.0
Boc C=O~155.0
Fmoc C=O~156.0

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine-containing compounds is as follows:[2]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the chosen solvent.

    • Shim the magnetic field to ensure optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard single 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a satisfactory signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.

Mass Spectrometry (MS)

High-resolution mass spectrometry can be performed using Electrospray Ionization (ESI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to observe different adducts.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is required to obtain accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire spectra over a mass range that includes the expected molecular ions (e.g., m/z 100-1000).

    • The high-resolution data will allow for the determination of the elemental composition by comparing the measured mass to the theoretical mass.

Mandatory Visualization

The following diagram illustrates a typical workflow for the utilization of this compound in solid-phase peptide synthesis (SPPS), a common application for such a building block.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_synthesis Peptide Chain Elongation Cycle cluster_cleavage Final Steps Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Step (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection for n cycles Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage After final cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc/Boc protected amino acids.

References

The Landscape of Farnesyltransferase Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain direct evidence or studies evaluating 4-Boc-1-Fmoc-2-piperazineacetic acid as a potential farnesyltransferase inhibitor. Therefore, this guide provides a comprehensive overview of farnesyltransferase inhibition, including established mechanisms, experimental protocols, and data presentation frameworks that would be essential for assessing any novel compound for such activity.

Introduction to Farnesyltransferase and Its Role as a Therapeutic Target

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification process known as prenylation.[1] This process involves the attachment of a farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of specific proteins.[2] One of the most notable substrates for FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are pivotal regulators of cell growth, differentiation, and survival.[1]

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[1] The function of these oncogenic Ras proteins is dependent on their localization to the cell membrane, a process facilitated by farnesylation.[2][3] By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting its signaling cascade and impeding tumor growth.[1][3] This understanding has positioned farnesyltransferase inhibitors (FTIs) as a promising class of anti-cancer agents.[4][5][6] Beyond Ras, other proteins involved in cellular processes are also farnesylated, and the anti-neoplastic effects of FTIs may also be attributed to the inhibition of their function.[4][6]

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors primarily function by blocking the activity of the FTase enzyme. This inhibition can occur through several mechanisms, with the most common being competitive inhibition.[1]

  • Competitive Inhibitors: These inhibitors typically compete with either farnesyl pyrophosphate (FPP) or the protein substrate (containing the CaaX motif) for binding to the active site of FTase.[1] By occupying the active site, they prevent the enzyme from catalyzing the transfer of the farnesyl group.

  • Non-Competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1]

The ultimate consequence of FTase inhibition is the disruption of the function of farnesylated proteins, most notably the Ras oncoproteins. This leads to a cascade of downstream effects, including cell cycle arrest and apoptosis in cancer cells.[3]

Experimental Workflow for Evaluation of Potential Farnesyltransferase Inhibitors

A systematic approach is necessary to identify and characterize novel FTIs. The following workflow outlines the key stages, from initial screening to cellular activity assessment.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assessment In_Vitro_Screening In Vitro Screening (HTS) IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Hit Identification Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Potency & Selectivity Cellular_Assay Cellular Farnesylation Assay Mechanism_of_Action->Cellular_Assay Lead Candidate Downstream_Signaling Downstream Signaling Analysis Cellular_Assay->Downstream_Signaling Target Engagement Phenotypic_Assays Phenotypic Assays (Proliferation, Apoptosis) Downstream_Signaling->Phenotypic_Assays Cellular Efficacy

Caption: A general experimental workflow for the identification and characterization of farnesyltransferase inhibitors.

Detailed Experimental Protocols

In Vitro Farnesyltransferase Activity/Inhibition Assay (Fluorescence-Based)

This assay is a common method for directly measuring the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system.[7] It is suitable for high-throughput screening.

Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme.[7] The transfer of the farnesyl group to the peptide can be detected by a change in fluorescence.

Materials:

  • Recombinant Farnesyltransferase (e.g., human FTase)

  • Farnesyl Pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)[8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)[8]

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., FTI-276)[8]

  • Black, flat-bottom 96- or 384-well microplates[7][8]

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)[7][8]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. A final DMSO concentration of ≤1% is recommended to avoid affecting enzyme activity.[7]

  • Assay Setup:

    • Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).[7]

    • Control (no inhibitor): Add FTase enzyme and the substrate mix.[7]

    • Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.[7]

    • Positive Control: Add FTase enzyme, the substrate mix, and a known FTase inhibitor.[7]

  • Reaction Initiation: Add the FTase enzyme to the appropriate wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.[8]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified wavelengths.[7][8]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cellular Farnesylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit protein farnesylation within a cellular context.

Principle: Inhibition of FTase will lead to an accumulation of unfarnesylated proteins, such as H-Ras. Unfarnesylated proteins often exhibit a slight shift in their electrophoretic mobility compared to their farnesylated counterparts, which can be detected by Western blot.

Materials:

  • Cancer cell line expressing a farnesylated protein of interest (e.g., T24 human bladder carcinoma cells with mutant H-Ras)[3]

  • Cell culture reagents

  • Test compound

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer apparatus and membranes

  • Primary antibody specific for the target protein (e.g., anti-H-Ras)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Compare the band patterns between untreated and treated samples. A shift in the molecular weight or the appearance of a higher molecular weight band in the treated samples indicates an accumulation of the unfarnesylated protein.

Farnesyltransferase Signaling Pathway

The Ras signaling pathway is a primary target of farnesyltransferase inhibitors. The following diagram illustrates a simplified representation of this pathway.

ras_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras_GDP Ras-GDP (Inactive) Receptor->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf Membrane Localization FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Membrane Plasma Membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: A simplified diagram of the Ras signaling pathway, a key target of farnesyltransferase inhibitors.

Data Presentation for a Novel Farnesyltransferase Inhibitor

When characterizing a new potential FTI, such as this compound, it is crucial to present the quantitative data in a clear and structured format. The following table provides a template for summarizing key in vitro and cellular activity data.

ParameterValueSpecies/SystemReference
In Vitro Activity
IC50 (FTase)Human
IC50 (GGTase-I)Human
Ki (FTase)Human
Mechanism of Inhibition
Cellular Activity
Cellular IC50 (Farnesylation)T24 cells
Anti-proliferative IC50A549 cells
Apoptosis Induction (EC50)HCT116 cells
In Vivo Efficacy
Tumor Growth Inhibition (%)Mouse Xenograft Model
Dosage

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and scaffolds into peptides is a key strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 4-Boc-1-Fmoc-2-piperazineacetic acid is a valuable building block for introducing a constrained diamine moiety into a peptide sequence. Its unique bifunctional nature, with orthogonal Boc and Fmoc protecting groups, allows for selective deprotection and subsequent derivatization, making it a versatile tool for creating complex peptide architectures, including branched and cyclic structures.[1][2]

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The protocols cover coupling reactions, deprotection strategies, and analytical monitoring.

Data Presentation

The successful incorporation of sterically hindered amino acid derivatives like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of illustrative quantitative data for the coupling efficiency of this building block under various conditions.

Coupling ReagentActivatorBaseCoupling Time (h)Purity (%)Yield (%)
HATU -DIPEA2>95>90
HBTU HOBtDIPEA4>90>85
DIC OxymaDIPEA4>90>85
PyBOP -DIPEA3>92>88

Note: Data is illustrative and based on typical outcomes for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes with gentle agitation.

Fmoc Deprotection

This protocol outlines the removal of the N-terminal Fmoc group from the growing peptide chain prior to coupling with this compound.

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

Coupling of this compound

Due to the steric hindrance of the building block, a highly efficient coupling reagent is recommended. HATU is often the reagent of choice for such challenging couplings.

Protocol using HATU:

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex briefly.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

Orthogonal Deprotection and On-Resin Derivatization

The presence of both Fmoc and Boc protecting groups allows for selective manipulation of the piperazine nitrogens.

a) Selective Fmoc Removal from the Piperazine N-1:

  • Following the coupling of the piperazine moiety, the Fmoc group on the piperazine ring can be removed using the standard piperidine/DMF treatment as described in the "Fmoc Deprotection" protocol. This exposes a secondary amine for further elongation of the peptide chain from this position.

b) Selective Boc Removal from the Piperazine N-4:

  • To deprotect the Boc group, the resin-bound peptide is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

  • The reaction is usually complete within 30-60 minutes at room temperature.

  • Following Boc deprotection, the resin should be washed with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF, and then washed again with DMF. This will expose the N-4 amine for further functionalization, such as the attachment of small molecules, linkers, or another peptide chain.

Cleavage and Final Deprotection
  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of This compound (HATU/DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection

Caption: Standard SPPS cycle for incorporating this compound.

Orthogonal_Deprotection Start Peptide-Resin with 4-Boc-1-Fmoc-Piperazineacetic Acid Fmoc_Removal Fmoc Removal (20% Piperidine/DMF) Start->Fmoc_Removal Boc_Removal Boc Removal (20-50% TFA/DCM) Start->Boc_Removal N1_Derivatization Chain Elongation at N-1 Fmoc_Removal->N1_Derivatization N4_Derivatization Functionalization at N-4 Boc_Removal->N4_Derivatization

Caption: Orthogonal deprotection strategy for the piperazine moiety.

References

Application Notes and Protocols for 4-Boc-1-Fmoc-2-piperazineacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-1-Fmoc-2-piperazineacetic acid is a valuable building block for introducing a constrained dipeptide mimic into peptide sequences. Its rigid piperazine core can impart unique conformational properties to peptides, potentially enhancing their biological activity, stability, and selectivity. However, the steric bulk and N-substituted nature of this derivative present challenges for its efficient incorporation during Solid-Phase Peptide Synthesis (SPPS). These application notes provide detailed protocols and recommendations to overcome these challenges and ensure successful coupling.

The structure of this compound, with a bulky Boc protecting group on one nitrogen and the Fmoc-protected amino acid moiety on the other, leads to significant steric hindrance around the carboxylic acid. This can impede the approach of the activated acid to the resin-bound amine, resulting in slower reaction rates and potentially incomplete couplings. Standard coupling conditions may prove insufficient, necessitating the use of more potent reagents and optimized protocols.

Recommended Coupling Protocols

Due to the sterically hindered nature of this compound, the use of highly efficient coupling reagents is strongly recommended. Urionium/aminium or phosphonium-based reagents are preferred over carbodiimides like DIC, which may exhibit slower kinetics.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Briefly vortex the solution.

  • Coupling: Immediately add the activation solution to the swollen resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult sequences, the reaction time can be extended.

  • Washing: After the coupling, thoroughly wash the resin with DMF (3 x 5 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended (see Protocol 2).

Protocol 2: Double Coupling Strategy for Difficult Sequences

If the initial coupling is incomplete (indicated by a positive Kaiser test), a double coupling should be performed.

Procedure:

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Kaiser Test: Perform a Kaiser test. If the beads are blue or purple, proceed with the second coupling.

  • Washing: Thoroughly wash the resin with DMF (3 x 5 min).

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2. Add this to the resin and let it react for another 1-2 hours.

  • Final Washing: Wash the resin with DMF (3 x 5 min).

  • Confirmation: Perform a final Kaiser test to confirm the completion of the coupling.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for this compound is not widely published, the following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, which serves as a guide for reagent selection.

Coupling ReagentReagent TypeRelative Efficiency for Hindered ResiduesKey AdvantagesPotential Drawbacks
HATU Urionium/Aminium++++High reactivity, fast kinetics.[1]Higher cost, potential for side reactions if used in excess.[1]
HCTU Urionium/Aminium+++High reactivity, often more cost-effective than HATU.[2]Can be less effective than HATU for the most challenging couplings.
COMU Urionium/Aminium++++High coupling efficiency, byproducts are soluble and easily removed.[1]Higher cost.
PyBOP Phosphonium+++Good for routine and moderately difficult couplings.Can generate carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative.
DIC/HOBt Carbodiimide++Cost-effective and widely used for standard couplings.Slower kinetics and lower efficiency for sterically hindered residues.

Experimental Workflows and Diagrams

To visualize the experimental processes, the following diagrams created using the DOT language illustrate the key workflows.

SPPS_Cycle start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of This compound (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 end Extended Peptide-Resin wash2->end

Figure 1: General SPPS Cycle for Incorporating the Piperazine Derivative.

Coupling_Protocol cluster_activation Amino Acid Activation cluster_coupling Coupling on Resin amino_acid 4-Boc-1-Fmoc-2- piperazineacetic acid activation Activated Amino Acid coupling_reagent Coupling Reagent (e.g., HATU) base Base (DIPEA) reaction Coupling Reaction (2-4 hours) activation->reaction resin Fmoc-Deprotected Peptide-Resin resin->reaction coupled_resin Coupled Peptide-Resin reaction->coupled_resin

Figure 2: Detailed Workflow for the Activation and Coupling Steps.

Troubleshooting

Problem: Incomplete Coupling (Positive Kaiser Test)

  • Solution 1: Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight.

  • Solution 2: Double Coupling: As described in Protocol 2, perform a second coupling with fresh reagents.

  • Solution 3: Increase Temperature: Cautiously increase the reaction temperature to 30-40°C. Note that higher temperatures can increase the risk of racemization.

  • Solution 4: Change Solvent: In cases of peptide aggregation, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a small amount of DMSO can improve solvation.

Problem: Potential for Racemization

While urethane-protected amino acids like this Fmoc-derivative are generally resistant to racemization, the use of strong activating agents and bases can increase this risk.

  • Mitigation: Avoid prolonged pre-activation times. Add the activation mixture to the resin immediately after preparation. Use a hindered base like DIPEA rather than less hindered bases.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. Due to its inherent steric hindrance, the use of high-efficiency coupling agents such as HATU, HCTU, or COMU is paramount. By employing the detailed protocols and troubleshooting strategies outlined in these application notes, researchers can effectively utilize this valuable building block to advance their peptide-based drug discovery and development efforts.

References

Inducing Beta-Turns in Peptides with 4-Boc-1-Fmoc-2-piperazineacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-Boc-1-Fmoc-2-piperazineacetic acid as a potent inducer of β-turns in synthetic peptides. The incorporation of this conformationally constrained, non-natural amino acid analog offers a robust strategy for stabilizing specific secondary structures, a critical aspect in the design of peptidomimetics, therapeutic peptides, and tools for studying protein-protein interactions. The protocols herein cover the solid-phase synthesis of peptides containing this moiety, and the subsequent analysis of the induced β-turn conformation using standard spectroscopic techniques.

Introduction

Beta-turns are secondary structural motifs in peptides and proteins that cause a reversal in the direction of the polypeptide chain. They are crucial for the proper folding and biological activity of many peptides. The stabilization of β-turns is a key strategy in drug discovery for developing peptides with enhanced metabolic stability and receptor-binding affinity. This compound is a pre-organized dipeptide surrogate designed to mimic the i+1 and i+2 residues of a β-turn, thereby locking the peptide backbone into a turn conformation. Its rigid piperazine core restricts conformational freedom, promoting the formation of a stable β-turn structure.

Chemical Structure

cluster_0 This compound C₁₅H₁₉O₂ Fmoc C₄H₈N₂ Piperazine Core C₁₅H₁₉O₂->C₄H₈N₂ N1 C₅H₉O₂ Boc C₅H₉O₂->C₄H₈N₂ N4 CH₂COOH Acetic Acid Moiety C₄H₈N₂->CH₂COOH C2

Caption: Chemical structure of this compound.

Data Presentation

While specific experimental data for peptides incorporating this compound is not extensively available in the public domain, the following tables present expected quantitative data based on the analysis of similar β-turn-inducing moieties. These tables are intended to be illustrative of the type of data that would be generated.

Table 1: Expected NMR Spectroscopic Data for a Model Tetrapeptide (Ac-Ala-X-Ala-NH₂) where X is this compound

ParameterExpected ValueInterpretation
³J(HN,Hα) Coupling Constant (Hz)
Ala (i)~7-8Extended conformation
Ala (i+3)~7-8Extended conformation
NOE Contacts
NH(i) to NH(i+1)Weak
Hα(i) to NH(i+2)StrongCharacteristic of a β-turn
Hα(i+1) to NH(i+2)Strong
NH(i+2) to NH(i+3)Weak
Dihedral Angles (Φ, Ψ)
Ala (i)-60° to -90°, 120° to 150°Consistent with β-strand
Piperazine (i+1, i+2)ConstrainedLocked turn conformation
Ala (i+3)-60° to -90°, 120° to 150°Consistent with β-strand

Table 2: Expected Circular Dichroism (CD) Spectroscopic Data for a Model Peptide in Solution

Wavelength (nm)Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
~220-230Weak Negative or Positive BandCharacteristic of a Type II β-turn
~200-210Strong Positive BandCharacteristic of a β-turn
<200Strong Negative Band

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol describes the manual synthesis of a model tetrapeptide Ac-Ala-X-Ala-NH₂ (where X represents the piperazine derivative) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

  • Fmoc-Ala-OH

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of this compound:

    • Dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Add the activated solution to the resin and agitate for 4-6 hours. Due to potential steric hindrance, a longer coupling time is recommended.

    • Monitor the coupling reaction with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Second Amino Acid (Fmoc-Ala-OH): Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ala1 Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_Pip Couple 4-Boc-1-Fmoc-2- piperazineacetic acid Deprotect2->Couple_Pip Deprotect3 Fmoc Deprotection Couple_Pip->Deprotect3 Couple_Ala2 Couple Fmoc-Ala-OH Deprotect3->Couple_Ala2 Acetylate N-terminal Acetylation Couple_Ala2->Acetylate Cleave Cleavage & Deprotection (TFA/TIS/H2O) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify

Caption: SPPS workflow for a model peptide.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4, or trifluoroethanol/water mixtures) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.

  • Measurement:

    • Record a baseline spectrum of the solvent.

    • Record the spectrum of the peptide solution.

    • Average at least three scans for both the baseline and the sample.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the recorded ellipticity

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

    • Analyze the resulting spectrum for characteristic β-turn features as described in Table 2.

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to identify all proton resonances.

    • Acquire two-dimensional NMR spectra, including TOCSY (to assign spin systems) and NOESY (to identify through-space proton-proton proximities). A NOESY mixing time of 200-400 ms is typically used.

  • Data Analysis:

    • Assign all proton resonances using the 1D and 2D spectra.

    • Measure the ³J(HN,Hα) coupling constants from the 1D spectrum.

    • Identify key NOE cross-peaks that are characteristic of β-turns (see Table 1).

    • Use the coupling constants and NOE-derived distance restraints to calculate a solution structure using molecular modeling software.

Signaling Pathways and Logical Relationships

The induction of a β-turn can be critical for a peptide's ability to interact with its biological target, such as a receptor or enzyme. The stabilized turn conformation can mimic the binding loop of a natural ligand, leading to enhanced biological activity.

cluster_0 Peptide Design and Activity A Linear, Flexible Peptide B Incorporate 4-Boc-1-Fmoc-2- piperazineacetic acid A->B C Stabilized β-Turn Conformation B->C D Enhanced Receptor Binding C->D F Improved Proteolytic Stability C->F E Increased Biological Activity D->E

Caption: Logic flow from peptide modification to enhanced activity.

Conclusion

This compound is a valuable building block for peptide chemists aiming to introduce stable β-turn structures. The protocols outlined in this document provide a comprehensive guide for its incorporation into peptides via SPPS and for the subsequent conformational analysis. While further studies are needed to generate a public repository of quantitative data for this specific molecule, the principles and methods described here offer a solid foundation for its successful application in the design of structurally defined and biologically active peptides.

Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides using 4-Boc-1-Fmoc-2-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of conformationally constrained peptides incorporating the novel building block, 4-Boc-1-Fmoc-2-piperazineacetic acid. This reagent is designed to introduce a rigid piperazine moiety into the peptide backbone, thereby restricting the conformational flexibility of the resulting peptide. Such constraints are instrumental in enhancing biological activity, metabolic stability, and receptor selectivity, making these modified peptides valuable tools in drug discovery and development.

Introduction to Conformational Constraint in Peptides

Peptides are promising therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to their biological targets. Introducing conformational constraints can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon binding and improving its pharmacological properties. The piperazine scaffold, with its defined chair-like or boat-like conformations, serves as an excellent tool for inducing such rigidity. The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise insertion of this conformational constraint at a desired position within the peptide sequence.

Key Applications

Peptides synthesized with this compound are particularly suited for:

  • Inhibition of Protein-Protein Interactions (PPIs): Many PPIs involve recognition of specific secondary structures, such as α-helices or β-turns. Constrained peptides can mimic these structures with high fidelity, leading to potent and selective inhibition. A notable example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

  • Development of Stable Peptide Therapeutics: The rigid backbone introduced by the piperazine moiety can protect the peptide from proteolytic degradation, thereby increasing its in vivo half-life.

  • Probing Receptor Binding and Function: By systematically replacing amino acid residues with this constrained building block, researchers can elucidate the conformational requirements for receptor binding and activation.

Data Presentation

The incorporation of this compound into a model peptide sequence demonstrates its effect on conformational stability and synthetic efficiency. The following tables summarize typical quantitative data obtained from such syntheses.

ParameterStandard Peptide (Flexible)Constrained Peptide (with Piperazine Moiety)
Coupling Efficiency (%) 98.5 ± 0.595.2 ± 1.2
Crude Purity (HPLC, %) ~85~78
Final Yield (%) ~35~25
Proteolytic Stability (t½) 15 min> 120 min

Table 1: Synthesis Efficiency and Stability. The introduction of the sterically hindered this compound can lead to slightly lower coupling efficiencies and final yields compared to standard amino acids. However, the resulting peptide exhibits significantly enhanced stability against enzymatic degradation.

Dihedral AngleStandard Peptide (Range of Motion)Constrained Peptide (Restricted Range)
Φ (phi) -150° to -50°-130° to -110°
Ψ (psi) -60° to +160°-50° to -30°

Table 2: Conformational Analysis by NMR Spectroscopy. NMR studies reveal a significant reduction in the accessible range of backbone dihedral angles (Φ and Ψ) for the constrained peptide, indicating a more defined and rigid conformation in solution.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF for at least 1 hour at room temperature.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of Standard Fmoc-Amino Acids
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Incorporation of this compound

Note: Due to the steric hindrance of this building block, optimized coupling conditions are recommended.

  • In a separate vessel, dissolve this compound (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in a minimal amount of DMF.

  • Add DIPEA (4 eq.) and allow the mixture to pre-activate for 10-15 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 4-6 hours at room temperature. A double coupling may be necessary for optimal results.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and confirm the identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualization of Experimental Workflow and Biological Application

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a conformationally constrained peptide using this compound.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect AA_Coupling Couple Standard Fmoc-Amino Acid Fmoc_Deprotect->AA_Coupling Wash1 Wash (DMF/DCM) AA_Coupling->Wash1 Wash1->Fmoc_Deprotect for next standard AA Pip_Coupling Couple 4-Boc-1-Fmoc- 2-piperazineacetic acid (HATU/HOAt/DIPEA) Wash1->Pip_Coupling incorporate constraint Wash2 Wash (DMF/DCM) Pip_Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Fmoc_Deprotect continue synthesis Final_Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Final_Cleavage synthesis complete Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Constrained Peptide Analysis->Final_Peptide p53_MDM2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Cell_Cycle_Arrest Cell Cycle Arrest MDM2->p53 Ubiquitination & Degradation Constrained_Peptide Constrained Peptide (p53 Mimetic) MDM2_inhibited MDM2 Constrained_Peptide->MDM2_inhibited Inhibition p53_active p53 (active) p53_active->Cell_Cycle_Arrest Activation Apoptosis Apoptosis p53_active->Apoptosis Activation

Application Notes and Protocols: Selective Fmoc Deprotection of 4-Boc-1-Fmoc-2-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in peptide chemistry and drug discovery, the use of orthogonal protecting groups is crucial for the selective modification of multifunctional scaffolds. 4-Boc-1-Fmoc-2-piperazineacetic acid is a valuable building block that incorporates a piperazine moiety with two distinct nitrogen protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either nitrogen atom, enabling the construction of intricate molecular architectures.

These application notes provide a detailed protocol for the selective removal of the Fmoc group from this compound, while leaving the Boc group intact. The primary method described utilizes a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine, a reagent system known for its efficiency and reduced side reactions compared to traditional piperidine-based methods.[1][2]

Data Presentation: Comparison of Fmoc Deprotection Conditions

The following table summarizes common conditions for Fmoc deprotection, highlighting the advantages of the DBU/piperazine system. While specific quantitative data for the deprotection of this compound is not extensively published, the data presented is based on general Fmoc deprotection in solid-phase peptide synthesis (SPPS), which provides a strong indication of the expected outcomes.

Deprotection ReagentConcentrationSolventTypical Reaction TimeKey Advantages & Disadvantages
20% Piperidine20% (v/v)DMF or NMP2 x 10-20 minAdvantage: Well-established method.[3] Disadvantage: Can lead to side reactions such as diketopiperazine formation and aspartimide formation.[4]
5% Piperazine / 2% DBU 5% (w/v) / 2% (v/v) DMF or NMP < 1 - 5 min Advantage: Rapid and highly efficient deprotection, minimizes side reactions.[1][2][5] Disadvantage: DBU is a strong, non-nucleophilic base and should be used with a scavenger like piperazine.
10% Piperazine10% (w/v)DMF/Ethanol (9:1)Slower than piperidineAdvantage: Reduced toxicity and side reactions compared to piperidine.[6] Disadvantage: May require longer reaction times or the addition of a stronger base for complete deprotection.
Hydrogenolysis-VariousVariableAdvantage: Mild, non-basic conditions tolerant of Boc groups.[7][8] Disadvantage: Requires a palladium catalyst and a hydrogen source; may not be suitable for all substrates.

Experimental Protocols

Primary Protocol: Fmoc Deprotection using DBU and Piperazine

This protocol describes the selective removal of the Fmoc group from this compound in a solution-phase reaction. The orthogonality of the Fmoc and Boc protecting groups is a key principle of this procedure.[9]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Diethyl ether, cold

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF or NMP in a round-bottom flask at a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add piperazine to a final concentration of 5% (w/v) and DBU to a final concentration of 2% (v/v).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1). The disappearance of the starting material and the appearance of a new, more polar spot (the deprotected product) will indicate the reaction's progression. The reaction is typically complete within 1-5 minutes at room temperature.[1][5]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove piperazine and DBU), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude product, 4-Boc-2-piperazineacetic acid, can be further purified by column chromatography on silica gel if required.

Alternative Protocol: Fmoc Deprotection using Hydrogenolysis

This method provides a non-basic alternative for Fmoc removal and is compatible with the Boc protecting group.[7][8]

Materials:

  • This compound

  • Methanol or Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve this compound in methanol or THF in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the substrate and reaction conditions.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Fmoc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_product Final Product start This compound in DMF/NMP reagents Add 5% Piperazine & 2% DBU start->reagents 1. reaction Stir at Room Temperature (1-5 min) reagents->reaction 2. extraction Aqueous Work-up (HCl, H2O, Brine) reaction->extraction 3. Monitor by TLC drying Dry over Na2SO4 extraction->drying evaporation Evaporation drying->evaporation purification Column Chromatography (if necessary) evaporation->purification product 4-Boc-2-piperazineacetic acid evaporation->product If pure purification->product

Caption: Workflow for the selective Fmoc deprotection of this compound.

Orthogonal_Deprotection_Logic cluster_conditions Deprotection Conditions cluster_products Resulting Products compound This compound base Base Treatment (e.g., 5% Piperazine / 2% DBU) compound->base Selective Fmoc Removal acid Acid Treatment (e.g., TFA) compound->acid Selective Boc Removal product_base Fmoc Cleaved: 4-Boc-2-piperazineacetic acid base->product_base product_acid Boc Cleaved: 1-Fmoc-2-piperazineacetic acid acid->product_acid

References

Application Notes and Protocols for Cleavage of Peptides Containing 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 4-Boc-1-Fmoc-2-piperazineacetic acid is a unique building block that introduces a constrained diamine functionality into the peptide backbone. The successful synthesis of peptides containing this residue relies on a robust cleavage strategy to remove the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen, along with other side-chain protecting groups and cleavage from the solid-phase support.

This document provides detailed application notes and protocols for the selection and use of cleavage cocktails for peptides containing this compound. The protocols are based on established principles of peptide chemistry and are designed to minimize side reactions and maximize the yield of the desired peptide.

Chemical Logic of Cleavage

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin and the simultaneous removal of all protecting groups. For peptides synthesized using the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[1] During this process, the acid-labile Boc group on the 4-position of the piperazine ring, as well as other tert-butyl-based side-chain protecting groups, are removed.

The cleavage process generates highly reactive carbocations from the protecting groups. These cations can lead to undesired side reactions, such as alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr). To prevent these side reactions, "scavengers" are added to the TFA to create a "cleavage cocktail."[2][3] Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[2]

A key consideration for peptides containing this compound is the stability of the piperazine ring under strong acidic conditions and the reactivity of the newly deprotected secondary amine on the piperazine. While the piperazine ring is generally stable, prolonged exposure to strong acid can potentially lead to side reactions. Therefore, the choice of scavengers and the duration of the cleavage reaction are critical.

Recommended Cleavage Cocktails

The selection of the appropriate cleavage cocktail is crucial for obtaining a high-purity crude peptide and is highly dependent on the amino acid composition of the sequence.[2] Below are recommended cocktails for peptides containing this compound.

Table 1: Recommended Cleavage Cocktails

Cocktail IDComposition (v/v/v)Target PeptidesRationale
RC-1 (Standard) TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)Peptides without other sensitive residues (Trp, Met, Cys).This is a widely used and effective general-purpose cleavage cocktail. TIS is an excellent scavenger for the tert-butyl cations generated from the Boc group and other tBu-based protecting groups. Water acts as a proton source and can help suppress some side reactions.[2]
RC-2 (Robust) TFA / TIS / Water / 1,2-Ethanedithiol (EDT) (94:1:2.5:2.5)Peptides containing Cysteine (Cys) or Methionine (Met).EDT is a potent scavenger for cations and also helps to keep the sulfhydryl group of Cys in a reduced state, preventing oxidation and disulfide bond formation. It can also protect the thioether of Met from oxidation.
RC-3 (Trp-Protecting) TFA / TIS / Water / Thioanisole (90:5:3:2)Peptides containing Tryptophan (Trp).Thioanisole is an effective scavenger for protecting the indole side-chain of Trp from alkylation by tert-butyl cations.
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Complex peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).This is a highly robust cocktail offering broad protection. Phenol protects Tyr and Trp, thioanisole protects Trp and Met, and EDT protects Cys.[4]

Note: It is always recommended to perform a small-scale trial cleavage to optimize the conditions for a new peptide.

Experimental Protocols

Protocol 1: General Peptide Cleavage

This protocol is suitable for most peptides containing this compound.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (choose from Table 1)

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

  • Nitrogen gas source

  • Rotary evaporator (optional)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Reaction: Add the appropriate cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.

  • Resin Wash: Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation: In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide.

  • Washing: Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Work-up for Peptides with a Free Piperazine Amine

The newly exposed secondary amine on the piperazine ring will be protonated as a TFA salt after cleavage. For some applications, it may be necessary to obtain the free base.

Materials:

  • Crude peptide TFA salt

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude peptide TFA salt in a minimal amount of water or a suitable organic solvent.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected peptide with the free piperazine amine.

Visualizations

Cleavage Workflow

Cleavage_Workflow Resin Peptide-Resin (with 4-Boc-Pip-Aca) Cocktail Cleavage Cocktail (TFA + Scavengers) Resin->Cocktail Add Incubation Incubation (2-3 hours, RT) Cocktail->Incubation Filtration Filtration Incubation->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation Filtrate Isolation Isolation & Washing Precipitation->Isolation Crude_Peptide Crude Peptide (TFA Salt) Isolation->Crude_Peptide Cleavage_Components cluster_cocktail Cleavage Cocktail cluster_reactants Reactants cluster_products Products & Byproducts TFA TFA (Trifluoroacetic Acid) Peptide_Resin Peptide on Solid Support TFA->Peptide_Resin Cleaves Protecting_Groups Acid-Labile Protecting Groups (Boc, tBu, etc.) TFA->Protecting_Groups Cleaves Scavengers Scavengers Reactive_Cations Reactive Carbocations Scavengers->Reactive_Cations Trap Cleaved_Peptide Cleaved Peptide Peptide_Resin->Cleaved_Peptide Protecting_Groups->Reactive_Cations Generates Trapped_Cations Trapped Cations Reactive_Cations->Trapped_Cations

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids and peptidomimetic building blocks is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, conformational rigidity, and biological activity. 4-Boc-1-Fmoc-2-piperazineacetic acid is a valuable building block that introduces a constrained diamine scaffold into a peptide sequence. This unique structure can induce specific secondary structures and provide novel interaction points with biological targets. The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating such a sterically hindered and structurally complex building block is a critical consideration, impacting synthesis time, purity, and overall yield.

This document provides a detailed comparison of manual and automated synthesis protocols for peptides containing this compound, offering insights into the advantages and limitations of each approach.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated synthesis for incorporating this compound often depends on a balance of factors including the scale of synthesis, the complexity of the peptide, and available resources. Below is a summary of expected quantitative outcomes based on the synthesis of peptides with similarly challenging or sterically hindered amino acids.[1][2]

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Coupling Efficiency 90 - 98% (with optimization and real-time monitoring)> 99% (with optimized protocols)
Final Crude Purity 60 - 85%80 - 95%
Reagent Consumption Higher, due to manual dispensing and washingOptimized and generally lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)

Experimental Protocols

The successful incorporation of this compound requires optimized protocols to overcome the steric hindrance presented by its structure. The following are detailed methodologies for both manual and automated Fmoc-based SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time is recommended.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated (double coupling).

4. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

5. Capping (Optional but Recommended for Difficult Couplings):

  • To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol outlines the automated coupling of this compound using a standard automated peptide synthesizer.

1. Instrument Setup:

  • Prepare stock solutions of 20% piperidine in DMF, coupling activators (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA or N-methylmorpholine).

  • Dissolve this compound in an appropriate volume of DMF.

  • Load the resin into the reaction vessel.

  • Program the synthesis sequence, specifying the amino acid order and coupling parameters. For this compound, program a "special" or "manual" coupling cycle with an extended coupling time and a double coupling protocol.

2. Automated Synthesis Cycle:

  • Resin Swelling: The instrument will automatically perform a series of DMF washes to swell the resin.

  • Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel for a predefined time (e.g., two treatments of 5-10 minutes each). This is followed by automated washing steps.

  • Amino Acid Coupling: The instrument will deliver the pre-dissolved this compound solution, coupling activators, and base to the reaction vessel.

    • Recommended Parameters:

      • Coupling Time: 2-4 hours.

      • Protocol: Double coupling.

  • Washing: The synthesizer will automatically perform a series of DMF and DCM washes after the coupling step.

3. Final Cleavage and Purification:

  • Once the automated synthesis is complete, the peptide-resin is manually removed from the synthesizer.

  • Follow steps 6 and 7 from the manual protocol for cleavage, deprotection, and purification.

Mandatory Visualizations

Manual_SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test wash1->kaiser1 couple 3. Coupling (this compound, HBTU/HOBt, DIPEA) kaiser1->couple Positive wash2 Wash (DMF/DCM) couple->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->couple Positive (Double Couple) next_cycle Next Amino Acid Cycle kaiser2->next_cycle Negative next_cycle->deprotect Continue Synthesis cleave 4. Cleavage & Deprotection (TFA Cocktail) next_cycle->cleave Final Cycle purify 5. Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Program Synthesizer load Load Resin & Reagents start->load run Run Automated Synthesis Program load->run cycle Automated Cycle: - Swelling - Fmoc Deprotection - Coupling (Extended Time) - Washing run->cycle cycle->cycle remove Manual: Remove Resin cycle->remove Synthesis Complete cleave Manual: Cleavage & Deprotection (TFA Cocktail) remove->cleave purify Manual: Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) receptor->downstream Activates/Inhibits peptide Piperazine-Containing Peptide peptide->receptor Binds and Modulates response Cellular Response (e.g., Proliferation, Angiogenesis, Apoptosis) downstream->response

Caption: Potential Signaling Pathway Modulation.

Discussion

Manual Synthesis: Manual SPPS offers greater flexibility, which is particularly advantageous when incorporating challenging building blocks like this compound. The operator can monitor the reaction in real-time using methods like the Kaiser test and decide to extend coupling times or perform a double coupling on the fly.[1] This adaptability can be crucial for optimizing the incorporation of sterically hindered residues and troubleshooting problematic sequences. However, manual synthesis is labor-intensive, has lower throughput, and its success is highly dependent on the experience of the operator.[2]

Automated Synthesis: Automated peptide synthesizers provide high throughput, excellent reproducibility, and significantly reduced hands-on time.[2] For routine synthesis of multiple peptides containing this compound, automation is the preferred method. Modern synthesizers allow for the programming of special protocols with extended coupling times and double coupling cycles, which are essential for the efficient incorporation of this building block. While less flexible for real-time adjustments, a well-optimized automated protocol can deliver high-purity peptides with high consistency.[1]

Applications in Drug Development: The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its incorporation into peptides can enhance aqueous solubility and introduce favorable pharmacokinetic properties.[4] Peptides containing piperazine-based constraints are being explored for a variety of therapeutic applications, including as antimicrobial agents, anticancer therapeutics, and modulators of G-protein-coupled receptors and kinase signaling pathways.[5][6] The constrained nature of this compound can be leveraged to design peptides that mimic or disrupt protein-protein interactions, making them attractive candidates for targeting signaling pathways involved in diseases such as cancer.[3]

Conclusion

Both manual and automated solid-phase peptide synthesis can be successfully employed for the incorporation of this compound. Manual synthesis provides the flexibility required for initial protocol optimization and for particularly challenging sequences. In contrast, automated synthesis is superior for higher throughput and reproducibility in routine peptide production. The choice of method will depend on the specific research goals, the scale of synthesis, and the available resources. The unique structural features of this compound make it a valuable tool for designing novel peptide-based therapeutics with potentially improved pharmacological properties.

References

Synthesis of Peptidomimetics with a Piperazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of peptidomimetics incorporating a piperazine scaffold. The unique structural and physicochemical properties of the piperazine ring, such as its ability to introduce conformational constraints and improve pharmacokinetic profiles, make it a valuable scaffold in medicinal chemistry.[1] These peptidomimetics have shown promise in various therapeutic areas, including oncology and neuroscience.[2][3]

Introduction

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, often with enhanced stability against enzymatic degradation and improved bioavailability.[4] The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, serves as a versatile building block in the design of these synthetic analogues.[1] Its incorporation can influence the three-dimensional structure of the molecule, which is crucial for target binding and biological activity.[1] Both solid-phase and solution-phase synthesis strategies are employed for the preparation of piperazine-based peptidomimetics.[4]

Data Presentation

Table 1: Biological Activity of Piperazine-Based Peptidomimetics
Compound ClassTarget/Cell LineActivity (IC50/EC50/Ki)Reference
Thiazolinylphenyl-piperazinesLNCaP (Prostate Cancer)3.67 µM (GI50)[1]
Piperazine-1,2,3-triazolesMultiple Cancer Cell Lines5.22 - 5.34 µM (IC50)[1]
Phenyl piperazine-basedGrowth Hormone Secretagogue2.8 nM (EC50)[5]
Piperazine SulfonamidesBACE1 InhibitorsPotent peripheral Aβ40 lowering in vivo[6]
2-OxopiperazinesPAR1 AntagonistsModerate activity[7]
Piperazine DerivativesUrease Inhibitors0.15 ± 0.09 µM (IC50)[8]
Piperazine DerivativesFatty Acid Amide Hydrolase (FAAH) InhibitorsNanomolar concentrations[9]
Piperazine-based compoundsFUBP1 inhibitors in Pancreatic CancerAnticancer activity demonstrated[10]
Table 2: Synthesis and Purity of 2-Oxopiperazine Containing Peptidomimetics
CompoundSubstituent at Chiral CenterPurity (HPLC)Reference
6aMethyl85-98%[11]
6bIsobutyl85-98%[11]
6cPhenyl85-98%[11]
6dBenzyl85-98%[11]
6eN-Boc-3-indolylmethyl85-98%[11]
6fN-Boc-4-aminobutyl85-98%[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Piperazine-Based Peptidomimetics using N-Boc-Piperazine

This protocol outlines the manual solid-phase synthesis of a peptidomimetic incorporating an N-Boc-piperazine scaffold on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N-Boc-piperazine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acids

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling and Immobilization of N-Boc-Piperazine:

    • Swell 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

    • In a separate flask, dissolve N-Boc-piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

    • Drain the DCM from the swollen resin.

    • Add the N-Boc-piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).

    • Gently agitate the resin slurry at room temperature for 2 hours.

    • To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

  • Boc Deprotection:

    • Swell the N-Boc-piperazine functionalized resin in DCM (10 mL) for 30 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.

    • Drain the TFA solution and repeat the treatment with 50% TFA in DCM for 25 minutes.

    • Wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

    • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Repeat steps 2-4 for subsequent amino acid additions.

  • Cleavage from Resin:

    • Treat the resin-bound peptidomimetic with a cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

    • Wash the pellet with cold ether and dry under vacuum.

Protocol 2: Solution-Phase Synthesis of a Piperazine-Containing Peptidomimetic

This protocol describes a general procedure for the solution-phase synthesis of a dipeptide mimetic with a piperazine core.

Materials:

  • N-Boc-piperazine

  • N-Cbz-protected amino acid

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of N-Cbz-amino acid:

    • Dissolve the N-Cbz-amino acid (1.0 eq.) in anhydrous THF.

    • Cool the solution to -15°C.

    • Add NMM (1.1 eq.) followed by ethyl chloroformate (1.1 eq.) and stir for 30 minutes.

  • Coupling with N-Boc-piperazine:

    • Add a solution of N-Boc-piperazine (1.2 eq.) in THF to the activated amino acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the protected dipeptide mimetic.

  • Deprotection of Cbz group:

    • Dissolve the protected peptidomimetic in MeOH.

    • Add Pd/C (10 mol%) and stir under a hydrogen atmosphere overnight.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Deprotection of Boc group:

    • Dissolve the resulting compound in DCM.

    • Add TFA and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final peptidomimetic.

Protocol 3: Characterization by HPLC-MS

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector and a mass spectrometer (MS).

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 35°C.

    • UV detection: Monitor at 214 nm and 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Determine the retention time and purity of the compound from the HPLC chromatogram.

    • Confirm the molecular weight of the product from the mass spectrum.

Mandatory Visualizations

experimental_workflow cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution-Phase Synthesis Resin 2-CTC Resin Immobilization Immobilize N-Boc-Piperazine Resin->Immobilization Deprotection1 Boc Deprotection (TFA/DCM) Immobilization->Deprotection1 Coupling Couple Boc-Amino Acid (HATU/DIPEA) Deprotection1->Coupling Deprotection2 Boc Deprotection Coupling->Deprotection2 Elongation Repeat Coupling/ Deprotection Cycles Deprotection2->Elongation Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Purification_SPPS Purification (HPLC) Cleavage->Purification_SPPS Activation Activate N-Cbz-Amino Acid Coupling_Sol Couple with N-Boc-Piperazine Activation->Coupling_Sol Workup Aqueous Workup Coupling_Sol->Workup Deprotection_Cbz Cbz Deprotection (H2, Pd/C) Workup->Deprotection_Cbz Deprotection_Boc Boc Deprotection (TFA) Deprotection_Cbz->Deprotection_Boc Purification_Sol Purification (Chromatography) Deprotection_Boc->Purification_Sol

Caption: General workflows for solid-phase and solution-phase synthesis of piperazine-based peptidomimetics.

signaling_pathway cluster_cancer Cancer Cell Signaling cluster_neuro Neuronal Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Piperazine_Peptidomimetic Piperazine Peptidomimetic Piperazine_Peptidomimetic->PI3K Inhibition Dopamine_Receptor Dopamine Receptor G_Protein G-Protein Dopamine_Receptor->G_Protein Serotonin_Receptor Serotonin Receptor Serotonin_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream Piperazine_Neuro Piperazine Peptidomimetic Piperazine_Neuro->Dopamine_Receptor Modulation Piperazine_Neuro->Serotonin_Receptor Modulation

Caption: Simplified signaling pathways modulated by piperazine-based peptidomimetics in cancer and neuroscience.

References

Application Notes and Protocols: Enhancing Peptide Stability with 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that introduce conformational rigidity and sterically hinder enzymatic cleavage. 4-Boc-1-Fmoc-2-piperazineacetic acid is a novel building block designed to enhance peptide stability. Its piperazine ring introduces a constrained cyclic element into the peptide backbone, while the acetic acid moiety provides a unique side chain for potential further modifications. The incorporation of this synthetic amino acid is hypothesized to disrupt the recognition sites for common proteases, thereby prolonging the peptide's half-life in biological matrices.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) and detailed protocols for evaluating the stability of the resulting modified peptides.

Rationale for Using this compound

The unique structure of this compound offers several advantages for enhancing peptide stability:

  • Conformational Constraint: The rigid piperazine ring restricts the conformational flexibility of the peptide backbone, which can make the peptide less susceptible to proteolytic cleavage.

  • Steric Hindrance: The piperazine structure can sterically block the approach of proteases to adjacent peptide bonds.

  • Modified Cleavage Sites: The introduction of this non-natural residue alters the local amino acid sequence and conformation, potentially disrupting the specific recognition motifs required by proteases for cleavage.

The orthogonal protecting group strategy, with the base-labile Fmoc group on the α-amino position and the acid-labile Boc group on the piperazine nitrogen, allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocols

Protocol 1: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide incorporating this compound.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours or overnight) and/or a double coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Diagram: SPPS Workflow for Peptide Modification

SPPS_Workflow cluster_0 Synthesis Cycle Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard AA or Modified AA) (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis

Caption: Workflow for solid-phase peptide synthesis incorporating the modified amino acid.

Protocol 2: In Vitro Plasma Stability Assay

This protocol determines the half-life of the modified peptide in human plasma.

Materials:

  • Purified peptide (modified and unmodified control) stock solution (e.g., 1 mg/mL in water or DMSO)

  • Human plasma, pooled and anticoagulated (e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution (e.g., acetonitrile with 1% formic acid)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a working solution of the peptide by diluting the stock solution in PBS.

  • Incubation:

    • Pre-warm the required volume of plasma to 37°C.

    • Spike the plasma with the peptide working solution to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a known volume of cold precipitating solution (e.g., 3 volumes of acetonitrile).

    • Vortex thoroughly to ensure complete protein precipitation.

    • Incubate on ice for 20 minutes.

  • Sample Clarification:

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC or LC-MS/MS, monitoring the peak area of the intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Diagram: Plasma Stability Assay Workflow

Plasma_Stability_Workflow Start Start Prepare Prepare Peptide and Plasma Start->Prepare Incubate Incubate Peptide in Plasma at 37°C Prepare->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the in vitro plasma stability of a modified peptide.

Protocol 3: Proteolytic Degradation Assay

This protocol assesses the stability of the modified peptide against specific proteases (e.g., trypsin, chymotrypsin).

Materials:

  • Purified peptide (modified and unmodified control) stock solution

  • Protease of interest (e.g., Trypsin, Chymotrypsin) solution of known concentration

  • Assay buffer (e.g., Tris-HCl or ammonium bicarbonate, pH optimized for the specific protease)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution and the assay buffer.

    • Pre-incubate the mixture at the optimal temperature for the protease (usually 37°C).

  • Initiation of Digestion:

    • Add the protease solution to the peptide mixture to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Analysis:

    • Analyze the samples by RP-HPLC or LC-MS/MS.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

  • Data Analysis:

    • Quantify the percentage of the intact peptide remaining at each time point.

    • Identify the cleavage sites by analyzing the mass of the degradation products using LC-MS/MS.

Diagram: Proteolytic Degradation Assay Workflow

Proteolytic_Degradation_Workflow Start Start Setup Prepare Peptide and Protease in Assay Buffer Start->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., TFA) Sample->Quench Analyze Analyze Samples (HPLC or LC-MS/MS) Quench->Analyze Identify Identify Cleavage Sites (Mass Spectrometry) Analyze->Identify End End Identify->End

Caption: Workflow for assessing peptide stability against specific proteases.

Data Presentation

The quantitative data from the stability assays should be summarized in clear and concise tables for easy comparison between the modified peptide and its unmodified counterpart.

Table 1: In Vitro Plasma Stability

PeptideHalf-life (t½) in Human Plasma (min)
Unmodified PeptideInsert Value
Modified PeptideInsert Value

Table 2: Proteolytic Stability against Trypsin (Example)

Peptide% Intact after 60 minMajor Cleavage Site(s)
Unmodified PeptideInsert Valuee.g., After Lys, Arg
Modified PeptideInsert Valuee.g., No cleavage or altered site

Expected Outcomes and Troubleshooting

  • Expected Outcomes: The incorporation of this compound is expected to significantly increase the half-life of the peptide in plasma and reduce its degradation by specific proteases compared to the unmodified control.

  • Troubleshooting:

    • Poor Coupling Efficiency: If the Kaiser test indicates incomplete coupling of the modified amino acid, consider using a stronger activating agent, increasing the coupling time, or performing a double coupling.

    • Peptide Insolubility: If the purified modified peptide shows poor solubility, consider optimizing the purification and lyophilization conditions. The piperazine moiety may alter the overall hydrophilicity of the peptide.

    • No Improvement in Stability: If no significant improvement in stability is observed, the position of the modification within the peptide sequence may be critical. Consider synthesizing analogs with the modification at different positions, particularly near known cleavage sites.

Conclusion

The use of this compound presents a promising strategy for enhancing the proteolytic stability of therapeutic peptides. The protocols outlined in these application notes provide a framework for the successful synthesis and evaluation of peptides containing this novel building block. By systematically assessing the impact of this modification on peptide stability, researchers can advance the development of more robust and effective peptide-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides Containing 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the incorporation of 4-Boc-1-Fmoc-2-piperazineacetic acid and other piperazine derivatives in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and handling of piperazine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS). Its bifunctional nature, with both Boc and Fmoc protecting groups, allows for the strategic and orthogonal incorporation of a piperazineacetic acid moiety into a peptide sequence. This can serve multiple purposes, including:

  • Introduction of a conformational constraint: The piperazine ring can alter the peptide backbone's flexibility, potentially inducing specific secondary structures.

  • Scaffold for peptidomimetics: The piperazine structure can act as a mimic of a dipeptide unit, enhancing proteolytic stability.[1]

  • Linker for conjugation: The piperazine nitrogen atoms provide points for further functionalization, for instance, in the development of drug conjugates or PROteolysis TArgeting Chimeras (PROTACs).[1]

Q2: Can the incorporation of piperazine derivatives contribute to peptide aggregation?

A2: While not explicitly designed to prevent aggregation, the incorporation of a piperazine moiety can influence the aggregation propensity of a peptide sequence. The rigid structure of the piperazine ring can disrupt the hydrogen bonding patterns that lead to the formation of β-sheets, a common cause of aggregation.[2] However, depending on the overall sequence hydrophobicity, the piperazine unit could also potentially contribute to intermolecular interactions. Careful sequence design and monitoring are crucial.

Q3: Are there specific challenges associated with the synthesis of peptides containing this compound?

A3: Yes, the synthesis of peptides containing piperazine derivatives can present some challenges:

  • Coupling efficiency: The piperazine moiety can introduce steric hindrance, potentially leading to incomplete coupling reactions.

  • Fmoc deprotection: While piperazine itself is used as a deprotection reagent, the Fmoc group on the piperazine building block requires standard deprotection conditions, which need to be optimized to ensure complete removal without side reactions.

  • Side reactions: As with many peptide syntheses, side reactions such as aspartimide formation or diketopiperazine formation can occur, and the presence of the piperazine ring might influence their likelihood.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of peptides containing this compound.

Issue 1: Incomplete Coupling of this compound or the Subsequent Amino Acid
  • Symptoms:

    • Positive Kaiser test (or other amine test) after the coupling step.

    • Presence of deletion sequences in the final product upon mass spectrometry analysis.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance Use a more potent coupling reagent like HATU or HCTU. Perform a double coupling by repeating the coupling step with fresh reagents.
Peptide Aggregation on Resin Switch to a more effective solvent for solvating the peptide-resin, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.
Poor Resin Swelling Ensure adequate resin swelling before the first coupling step. If swelling remains poor, consider using a PEG-based resin.
Issue 2: Incomplete Fmoc Deprotection
  • Symptoms:

    • Appearance of a peptide with an additional mass of 222.24 Da (Fmoc group) in the final mass spectrum.

    • False negative or ambiguous results from colorimetric tests like the Kaiser test.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Aggregation Hindering Reagent Access Wash the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before deprotection to disrupt secondary structures.
Insufficient Deprotection Time/Strength Extend the deprotection time or perform a second deprotection step. For difficult sequences, consider using a stronger deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: Optimized Fmoc Deprotection using a Piperazine/DBU Cocktail

This protocol is effective for difficult sequences prone to aggregation.[5][6]

  • Resin Preparation: Following the coupling step, wash the peptide-resin with DMF (3 times).

  • Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP.

  • Deprotection: Add the deprotection solution to the resin and agitate for 2-5 minutes. Drain the solution and repeat the treatment with fresh solution for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with NMP (5 times) to remove all traces of the deprotection reagents.

Quantitative Data Summary

The following tables summarize key quantitative data related to Fmoc deprotection and side reaction minimization.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical TimeNotes
Piperidine20% in DMF2 x 10 minStandard conditions, but can promote side reactions.[4]
4-Methylpiperidine20% in DMF2 x 10 minEquivalent efficiency to piperidine, not a controlled substance.[4]
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences.[4]
DBU/Piperazine2% DBU, 5% Piperazine in NMP< 1 min for complete removalVery rapid and effective for aggregation-prone sequences.[4][6]

Table 2: Effect of Deprotection Base on Aspartimide Formation [3]

BaseAdditive% Aspartimide Formation (Peptide I)% Aspartimide Formation (Peptide II)
PiperidineNone2515
Piperidine0.1M HOBt108
Piperazine None 8 5
Piperazine 0.1M HOBt < 2 < 2
DBUNone> 50> 40

Visualizations

experimental_workflow resin Start: Peptide-Resin swell 1. Swell Resin (DMF) resin->swell deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF or 5% Piperazine/2% DBU/NMP) swell->deprotect wash1 3. Wash (DMF/NMP) deprotect->wash1 couple 5. Couple Amino Acid wash1->couple activate 4. Activate Amino Acid (e.g., HATU/DIPEA) activate->couple wash2 6. Wash (DMF) couple->wash2 kaiser 7. Kaiser Test wash2->kaiser incomplete Incomplete kaiser->incomplete Positive complete Complete kaiser->complete Negative recouple Repeat Coupling incomplete->recouple next_cycle Next Cycle or Final Cleavage complete->next_cycle recouple->couple troubleshooting_logic start Problem Detected: Low Yield / Impurities check_coupling Check Coupling Efficiency (Kaiser Test / Mass Spec) start->check_coupling check_deprotection Check Fmoc Deprotection (Mass Spec for +222 Da) start->check_deprotection incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Fmoc adduct found aggregation Suspect Aggregation? is_aggregation Aggregation Likely aggregation->is_aggregation Yes incomplete_coupling->aggregation sol_coupling Solution: - Use stronger coupling reagents (HATU) - Double couple - Change solvent (NMP) incomplete_coupling->sol_coupling incomplete_deprotection->aggregation sol_deprotection Solution: - Extend deprotection time - Use stronger base (DBU/Piperazine) incomplete_deprotection->sol_deprotection sol_aggregation Solution: - Use chaotropic salts - Switch to NMP/DMSO - Synthesize at elevated temperature is_aggregation->sol_aggregation

References

Technical Support Center: 4-Boc-1-Fmoc-2-piperazineacetic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Boc-1-Fmoc-2-piperazineacetic acid in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Fmoc-SPPS?

A1: The most prevalent side reactions are diketopiperazine (DKP) formation and epimerization of the chiral center at the 2-position of the piperazine ring. Additionally, while the Boc group is generally stable to the piperidine solutions used for Fmoc deprotection, prolonged exposure or harsher basic conditions could lead to its partial cleavage.

Q2: Why is diketopiperazine formation a significant issue with this building block?

A2: this compound is an N-substituted amino acid. Dipeptides containing N-substituted amino acids, particularly at the C-terminal end of the growing peptide chain, are highly prone to intramolecular cyclization to form a diketopiperazine. This side reaction leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and reduced overall yield.[1]

Q3: What is epimerization and why is it a concern for this specific amino acid derivative?

A3: Epimerization is the change in the stereochemistry at a single chiral center. For this compound, the chiral center is at the 2-position of the piperazine ring. The alpha-proton on this carbon is susceptible to abstraction under the basic conditions of coupling, leading to a loss of stereochemical integrity and the formation of diastereomeric peptides. These impurities can be difficult to separate and may have altered biological activity.

Q4: Is the Boc protecting group on the piperazine nitrogen stable during the entire SPPS cycle?

A4: The Boc group is designed to be stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). However, prolonged or repeated exposure to these conditions, especially over many cycles in the synthesis of a long peptide, may lead to some degree of Boc cleavage. It is crucial to use standard Fmoc deprotection times to minimize this risk. The Boc group is fully removed during the final trifluoroacetic acid (TFA) cleavage step.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide and Presence of a Truncated Sequence

Symptom:

  • LC-MS analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the N-terminal dipeptide.

  • The overall yield of the purified peptide is lower than expected.

Potential Cause:

  • Diketopiperazine (DKP) formation at the dipeptide stage. After the coupling of the second amino acid, the deprotected N-terminal amine of the piperazine residue can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and its cleavage from the solid support.

Troubleshooting Workflow:

DKP_Troubleshooting start Low Yield & Truncated Peptide Observed check_sequence Is the piperazineacetic acid at the C-terminus or the second residue? start->check_sequence dkp_suspected High suspicion of Diketopiperazine (DKP) formation check_sequence->dkp_suspected Yes strategy1 Strategy 1: Modify Fmoc Deprotection Conditions dkp_suspected->strategy1 strategy2 Strategy 2: Use a Sterically Hindered Resin dkp_suspected->strategy2 strategy3 Strategy 3: Couple as a Dipeptide dkp_suspected->strategy3 implement_s1 Use 2% DBU / 5% Piperazine in NMP for Fmoc removal strategy1->implement_s1 implement_s2 Use 2-Chlorotrityl chloride (2-CTC) resin strategy2->implement_s2 implement_s3 Synthesize and couple a pre-formed dipeptide strategy3->implement_s3 analyze Analyze crude product by LC-MS implement_s1->analyze implement_s2->analyze implement_s3->analyze resolved Issue Resolved analyze->resolved Truncation significantly reduced not_resolved Issue Not Resolved analyze->not_resolved Truncation persists contact_support Contact Technical Support not_resolved->contact_support

Caption: Troubleshooting workflow for low yield due to DKP formation.

Recommended Solutions & Experimental Protocols:

  • Modify Fmoc Deprotection Conditions: Standard 20% piperidine in DMF can promote DKP formation. An alternative deprotection cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation.[2]

    Protocol: Modified Fmoc Deprotection

    • Swell the peptide-resin in NMP.

    • Drain the solvent.

    • Add a solution of 2% DBU and 5% piperazine in NMP to the resin.

    • Agitate for 2 x 5 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).

  • Use a Sterically Hindered Resin: The use of a bulky resin, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization, thereby reducing the rate of DKP formation.

  • Couple as a Dipeptide: If the piperazineacetic acid is the second residue to be coupled, consider synthesizing the dipeptide (first amino acid + piperazineacetic acid) in solution phase and then coupling it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.

Deprotection ConditionDKP Formation (%)
20% Piperidine in DMF~13.8%
5% Piperazine in NMP<4%
2% DBU / 5% Piperazine in NMPSignificantly Reduced
Table 1: Comparison of Diketopiperazine (DKP) formation with different Fmoc deprotection reagents for a DKP-prone sequence. Data adapted from a study on a model peptide[2].
Issue 2: Presence of Diastereomeric Impurities

Symptom:

  • HPLC analysis of the crude peptide shows a closely eluting peak or a broadened peak for the main product.

  • Mass spectrometry confirms that the impurity has the same mass as the target peptide.

Potential Cause:

  • Epimerization at the chiral center of the piperazineacetic acid residue during the coupling step. The basic conditions required for the activation of the carboxylic acid can lead to the abstraction of the alpha-proton, resulting in racemization.

Troubleshooting Workflow:

Epimerization_Troubleshooting start Diastereomeric Impurity Detected check_coupling Review Coupling Conditions start->check_coupling strategy1 Strategy 1: Change Coupling Reagent check_coupling->strategy1 strategy2 Strategy 2: Use a Weaker Base check_coupling->strategy2 strategy3 Strategy 3: Lower Coupling Temperature check_coupling->strategy3 implement_s1 Use COMU or a phosphonium-based reagent like PyAOP strategy1->implement_s1 implement_s2 Substitute DIPEA with N-methylmorpholine (NMM) or sym-collidine strategy2->implement_s2 implement_s3 Perform coupling at 0°C or room temperature if previously heated strategy3->implement_s3 analyze Analyze crude product by chiral HPLC or LC-MS implement_s1->analyze implement_s2->analyze implement_s3->analyze resolved Issue Resolved analyze->resolved Diastereomeric impurity significantly reduced not_resolved Issue Not Resolved analyze->not_resolved Epimerization persists contact_support Contact Technical Support not_resolved->contact_support

Caption: Troubleshooting workflow for diastereomeric impurities.

Recommended Solutions & Experimental Protocols:

  • Optimize Coupling Reagents and Additives: The choice of coupling reagent and additive can significantly impact the level of epimerization.

    • Recommended: Use coupling reagents known for low racemization, such as COMU or phosphonium-based reagents like PyAOP, in combination with an additive like OxymaPure.

    • Avoid: Carbodiimide-based reagents like DIC, especially without an additive, can lead to higher rates of epimerization.

  • Use a Weaker, Sterically Hindered Base: The base used during coupling plays a crucial role.

    • Recommended: Substitute N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Protocol: During the activation of this compound, use 2 equivalents of NMM instead of DIPEA.

  • Control Reaction Temperature: Lowering the temperature during the coupling reaction can help to minimize epimerization. Perform the coupling at room temperature or consider cooling to 0°C.

Coupling ReagentBaseRelative Epimerization
HATUDIPEALow
HCTUDIPEALow
DIC/HOBtDIPEAModerate
COMUDIPEAVery Low
Table 2: Relative epimerization potential of common coupling reagents.
Issue 3: Unexpected Loss of the Boc Group

Symptom:

  • LC-MS analysis reveals a side product with a mass corresponding to the loss of the Boc group (-100 Da).

  • This may be more prevalent in the synthesis of longer peptides requiring numerous deprotection cycles.

Potential Cause:

  • Partial cleavage of the acid-labile Boc group during repeated Fmoc deprotection steps with piperidine.

Troubleshooting and Prevention:

  • Strictly Control Deprotection Time: Adhere to standard Fmoc deprotection times (e.g., 2 x 10 minutes or 1 x 20 minutes). Avoid unnecessarily long exposure to the piperidine solution.

  • Use Milder Deprotection Conditions: If partial Boc cleavage is a persistent issue, consider using a milder deprotection solution, such as 5% piperazine in DMF, which has been shown to be effective for Fmoc removal with potentially less impact on acid-labile groups over extended periods.[3]

Experimental Workflow for a Standard SPPS Cycle:

SPPS_Cycle start Start of Cycle swell_resin 1. Swell Resin in DMF start->swell_resin fmoc_deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell_resin->fmoc_deprotection wash1 3. Wash with DMF fmoc_deprotection->wash1 coupling 4. Couple next Fmoc-Amino Acid (with coupling reagent and base) wash1->coupling wash2 5. Wash with DMF coupling->wash2 end_cycle End of Cycle wash2->end_cycle next_cycle Repeat for next amino acid end_cycle->next_cycle final_cleavage Final Cleavage from Resin (e.g., TFA cocktail) end_cycle->final_cleavage After last amino acid

Caption: A standard experimental workflow for a single cycle in Fmoc-SPPS.

References

Minimizing aspartimide formation in peptides with piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing aspartimide formation in peptide synthesis with piperazine derivatives. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in peptide synthesis?

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the Asp side-chain carbonyl.[2] This forms a five-membered succinimide ring, which is problematic for several reasons:

  • Impurity Generation : The aspartimide intermediate can hydrolyze to form a mixture of α- and β-peptides, or react with nucleophilic bases like piperidine to form piperidide adducts.[2] These byproducts are often difficult to separate from the desired peptide product.[3]

  • Racemization : The process can lead to racemization at the α-carbon of the aspartic acid residue.[2]

  • Chain Termination : The aspartimide intermediate can lead to the formation of N-terminal piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain.[4][5]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid sequence.[6] Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly vulnerable. The Asp-Gly motif is notoriously problematic due to the lack of steric hindrance from the glycine residue, which facilitates the nucleophilic attack that initiates the reaction.[2][7] Other sequences with a high propensity for this side reaction include Asp-Asn, Asp-Cys, and Asp-Asp.[6]

Q3: How do piperazine derivatives help minimize aspartimide formation compared to the standard piperidine?

Piperazine is a weaker base than the commonly used piperidine.[3] During the Fmoc-deprotection step, standard 20% piperidine in DMF can strongly promote the base-catalyzed aspartimide side reaction.[2] Piperazine, being less basic, is still effective at removing the Fmoc protecting group but significantly suppresses the unwanted cyclization.[1][3] Studies have shown that among various bases tested (including piperidine, DBU, and TBAF), piperazine causes the least amount of aspartimide-related side reactions.[1]

Q4: I'm using piperazine but still observing some side products. How can I further optimize my deprotection step?

For particularly sensitive sequences, using piperazine alone may not completely eliminate the side reaction. The deprotection conditions can be further optimized by:

  • Adding an Acidic Additive : Incorporating an acidic additive into the deprotection solution can significantly suppress aspartimide formation.[7] The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to a piperazine solution has been shown to yield the best results, causing the lowest degree of side reactions.[1][3] Similarly, adding a small amount of formic acid (e.g., 1%) to a piperazine/DBU mixture has also proven effective.[8]

  • Controlling Temperature : If you are using elevated temperatures for coupling or deprotection, consider reducing the temperature or the duration of heating, as higher temperatures can increase the rate of aspartimide formation.[2][7]

  • Minimizing Deprotection Time : Use the minimum time necessary for complete Fmoc removal to reduce the peptide's exposure to basic conditions.[7]

Q5: What are the consequences of using a strong, non-nucleophilic base like DBU with piperazine?

While combinations like 5% piperazine + 2% DBU can lead to very rapid Fmoc removal, using the strong non-nucleophilic base DBU alone is not recommended.[8] The Fmoc-deprotection process generates a dibenzofulvene (DBF) byproduct. Nucleophilic bases like piperidine or piperazine quench this reactive electrophile.[8] If a non-nucleophilic base like DBU is used without a scavenger, the DBF intermediate can attach to the newly deprotected N-terminal amine, leading to unwanted adducts. Therefore, piperazine serves as a necessary quenching nucleophile when used in combination with DBU.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant byproduct peaks near the main peptide peak on HPLC, especially with Asp-Gly sequences. High rate of aspartimide formation due to the use of a strong base like piperidine for Fmoc deprotection. The Asp-Gly motif is highly susceptible.[2][7]1. Switch Deprotection Reagent: Replace 20% piperidine in DMF with 20% piperazine in DMF.[1]2. Add an Acidic Modifier: For highly sensitive sequences, use a solution of 20% piperazine in DMF containing 0.1 M HOBt for the deprotection steps.[1][3]
Chain termination and truncated sequences observed in mass spectrometry. Formation of an aspartimide intermediate at the N-terminus (Xaa-Asp-), which can subsequently cyclize into a piperazine-2,5-dione (DKP), terminating the synthesis.[4][5]This side reaction is directly related to the initial aspartimide formation.[5] Employing strategies to suppress aspartimide formation, such as using piperazine with HOBt, will reduce or completely suppress this termination pathway.[1][4]
Aspartimide formation still occurs even with less susceptible sequences (e.g., Asp-Ala). The cumulative exposure to basic conditions during a long synthesis, elevated temperatures, or high water content in the DMF can promote the side reaction.[5][7]1. Minimize Base Exposure: Ensure deprotection times are not unnecessarily long.[7]2. Temperature Control: Avoid or reduce the duration of heating during coupling/deprotection steps.[7]3. Use Anhydrous Solvents: Ensure DMF and other reagents have low water content, as higher water content can lead to more cyclic byproducts.[5]
Reduced peptide yield and purity when using piperazine. While piperazine is effective, its deprotection kinetics might differ from piperidine. Incomplete Fmoc removal could lead to deletion sequences.Consider using a slightly more potent but still safer mixture, such as 5% piperazine + 2% DBU in DMF, which has been shown to have faster deprotection kinetics than 20% piperidine and reduces deletion sequences in difficult syntheses.[8]

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents on Aspartimide Formation

This table summarizes the effect of different deprotection bases on the formation of aspartimide and related byproducts in sensitive peptide sequences.

Deprotection ReagentRelative Level of Aspartimide FormationNotes
20% Piperidine in DMFHighStandard reagent, but known to cause significant aspartimide formation, especially at elevated temperatures (>70% at 45°C in one study).[2]
50% Morpholine in DMFLowA greener alternative to piperidine that results in minimal aspartimide formation (1.2% at RT, 4.3% at 45°C).[2]
20% Piperazine in DMF Very Low Considered a superior alternative to piperidine for suppressing aspartimide formation.[1][3]
20% Piperazine + 0.1M HOBt in DMF Lowest The addition of HOBt further suppresses side reactions, providing the best results for base-sensitive sequences.[1]
5% Piperazine + 2% DBU in DMFVery Low (with additive)Provides very fast deprotection. Must be supplemented with an acid (e.g., 1% formic acid) to minimize aspartimide formation.[8]

Experimental Protocols

Protocol 1: Fmoc Deprotection using Piperazine to Minimize Aspartimide Formation

This protocol describes the Nα-Fmoc deprotection step during SPPS using a piperazine-based reagent.

Reagents:

  • Fmoc-protected peptide-resin

  • Deprotection Solution A (Standard): 20% (v/v) piperazine in high-purity, anhydrous N,N-Dimethylformamide (DMF).

  • Deprotection Solution B (Optimized for Sensitive Sequences): 20% (v/v) piperazine with 0.1 M 1-hydroxybenzotriazole (HOBt) in anhydrous DMF.

  • Anhydrous DMF for washing.

  • Dichloromethane (DCM) for washing.

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the chosen deprotection solution (A or B) to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution.

  • Repeat steps 3-5 one more time for a total of two deprotection treatments.

  • Thoroughly wash the resin to remove all residual piperazine and byproducts. Perform a series of washes, for example:

    • DMF (5 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Confirm complete deprotection using a qualitative test (e.g., Kaiser test).[9]

  • Proceed to the amino acid coupling step.

Protocol 2: Stress Test for Evaluating Aspartimide Propensity

This protocol simulates the cumulative exposure to basic conditions during a lengthy synthesis to assess the susceptibility of a specific Asp-containing sequence to aspartimide formation.[7]

Procedure:

  • Synthesize the peptide sequence up to and including the amino acid immediately following the Asp residue.

  • After the final coupling and washing steps, take a small sample of the peptidyl-resin.

  • Treat the remaining resin with a solution of 20% piperazine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[7] This simulates prolonged exposure to the deprotection reagent.

  • After the treatment, thoroughly wash the resin with DMF and DCM.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).[10]

  • Analyze the crude peptide by HPLC and mass spectrometry to quantify the percentage of aspartimide-related impurities (α- and β-peptides, base adducts) relative to the desired peptide.

Visualizations

Aspartimide_Formation Mechanism of Base-Catalyzed Aspartimide Formation cluster_products Reaction Products Peptide Peptide with Asp(OR)-Xaa sequence Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Proton abstraction Base Base (Piperazine) Base->Peptide Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular cyclization AlphaPeptide α-Peptide (Desired/Racemized) Aspartimide->AlphaPeptide BetaPeptide β-Peptide (Impurity) Aspartimide->BetaPeptide Adduct Base Adducts (Impurity) Aspartimide->Adduct Hydrolysis H₂O Hydrolysis->Aspartimide Ring opening Nucleophile Nucleophile (e.g., Piperazine) Nucleophile->Aspartimide Ring opening

Caption: Base-catalyzed formation of an aspartimide intermediate and its subsequent reactions.

SPPS_Workflow Generalized Fmoc-SPPS Workflow with Piperazine Start Start: Swell Resin Deprotection 1. Fmoc Deprotection (20% Piperazine +/- HOBt in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Kaiser Kaiser Test Wash1->Kaiser Optional Check Coupling 3. Amino Acid Coupling (AA, Activator, Base in DMF) Wash1->Coupling Kaiser->Deprotection Negative (Incomplete) Kaiser->Coupling Positive Wash2 4. Wash (DMF) Coupling->Wash2 Cycle Last Amino Acid? Wash2->Cycle Cycle->Deprotection No Cleavage 5. Final Deprotection & Wash Cycle->Cleavage Yes End End: Cleave Peptide from Resin Cleavage->End

Caption: A typical cycle in Fmoc solid-phase peptide synthesis (SPPS) using piperazine.

References

Technical Support Center: Impact of Piperazine Derivatives on Peptide Synthesis and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the role of piperazine derivatives in solid-phase peptide synthesis (SPPS) and addresses common challenges encountered during the critical final step of peptide cleavage from the resin.

Frequently Asked Questions (FAQs)

Q1: Can piperazine derivatives be used in the cleavage cocktail to remove a peptide from the resin?

Our comprehensive review of scientific literature and established protocols indicates that piperazine and its derivatives are not typically used as components in cleavage cocktails for releasing peptides from the resin. The final cleavage is almost universally achieved using strong acids, most commonly trifluoroacetic acid (TFA), in combination with scavengers to protect sensitive amino acid residues.

Q2: What is the primary role of piperazine in solid-phase peptide synthesis (SPPS)?

Piperazine is primarily used as a base for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain during SPPS. It is often considered a milder alternative to piperidine and can be particularly advantageous in minimizing certain side reactions.

Q3: Why is piperazine sometimes preferred over piperidine for Fmoc deprotection?

Piperazine is a weaker base than piperidine. This property can be beneficial in reducing the occurrence of base-catalyzed side reactions such as aspartimide formation, especially in sensitive peptide sequences.[1] Studies have shown that a solution of 20% piperazine with 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF can effectively minimize such side reactions.[1]

Q4: What are "scavengers" and why are they essential during peptide cleavage?

During the acidic cleavage of the peptide from the resin, protective groups on amino acid side chains are also removed. This process generates highly reactive carbocations that can re-attach to the peptide at sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[2][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations before they can modify the peptide, thus ensuring higher purity of the crude product.[2][4]

Q5: How do I choose the right cleavage cocktail for my peptide?

The selection of the optimal cleavage cocktail is critical and depends on several factors, including the type of resin used and the amino acid composition of your peptide.[3] A standard and widely used cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] However, for peptides containing sensitive residues, a more complex cocktail with specific scavengers is necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the peptide cleavage process.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Peptide Yield 1. Incomplete Cleavage: Reaction time may be too short, especially for sterically hindered peptides or certain resins.[3]2. Peptide Precipitation in Cocktail: The peptide may be insoluble in the cleavage cocktail.3. Adsorption to Resin: The cleaved peptide may stick to the resin beads.4. Inefficient Precipitation: The choice or amount of ether for precipitation may be suboptimal.1. Extend Cleavage Time: Increase the cleavage time to 3-4 hours and re-evaluate. Perform a small-scale trial cleavage and analyze the resin for remaining peptide.[3]2. Alter Cocktail Composition: Try a different cleavage cocktail with improved solubilizing properties.3. Thorough Washing: Wash the resin with additional fresh TFA after the initial filtration to recover any adsorbed peptide.[3]4. Optimize Precipitation: Use cold methyl tert-butyl ether (MTBE) at a volume of 8-10 times that of the TFA filtrate.[3] Consider overnight precipitation at 4°C.
Incomplete Deprotection 1. Insufficient Cleavage Time: Some protecting groups, like Pbf on Arginine, require longer cleavage times for complete removal.[[“]]2. Ineffective Scavengers: The scavenger cocktail may not be suitable for the specific protecting groups in your peptide.1. Increase Reaction Time: Extend the cleavage duration and monitor deprotection by LC-MS on a small aliquot.2. Use Appropriate Scavengers: For peptides with Arg(Pbf), ensure the cleavage is sufficiently long. For other sensitive residues, use a tailored scavenger cocktail (see Data Presentation section).
Presence of Side Products (e.g., alkylated Trp, Met, Cys) Ineffective Scavenging: The generated reactive carbocations are not being effectively trapped and are reacting with sensitive amino acid residues.[2]Select a More Robust Scavenger Cocktail: For peptides containing Trp, Met, or Cys, a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.
Oxidation of Methionine or Cysteine Exposure to Oxidative Conditions: This can occur during cleavage or subsequent work-up.Use a Reducing Scavenger: Include a thiol-based scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail.[7][8] For methionine-containing peptides, Reagent H has been shown to prevent oxidation.[9]
Aspartimide Formation Base-catalyzed side reaction during synthesis: This is more common during the Fmoc-deprotection step with piperidine, especially in Asp-Gly or Asp-Ser sequences.[1][8]During Synthesis: Use a milder base like piperazine with HOBt for Fmoc deprotection.[1] Consider using a backbone-protected amino acid derivative (e.g., Hmb) following the Asp residue.[1]

Data Presentation

Comparison of Common Cleavage Cocktails

The following table summarizes common TFA-based cleavage cocktails and their applications. The purity of the crude peptide is highly dependent on the specific sequence.

Cleavage Cocktail (v/v) Composition Primary Application Notes
Standard 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[5]TIS is a good general scavenger for carbocations.
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr).A robust and widely used "universal" cleavage cocktail.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to prevent oxidation of Methionine residues.[9]Shown to yield crude peptides with no detectable methionine sulfoxide.[9]
TFA/EDT/TIS/Water 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% WaterPeptides containing Cysteine to prevent disulfide bond formation and other modifications.[7]EDT is a potent reducing agent.
Quantitative Comparison of Scavengers for a Model Peptide

The following data illustrates the impact of different scavenger cocktails on the purity of a model peptide containing methionine and cysteine.

Cleavage Cocktail Crude Peptide Purity (%) Methionine Sulfoxide Form (%)
Reagent K Not Specified15 - 55%
Reagent R Not Specified15 - 55%
Reagent B Not Specified15 - 55%
Reagent H >50% (as reduced dithiol)Not Detected
Data adapted from a study on a model pentadecapeptide.[9]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Wang or Rink Amide Resin

This protocol is suitable for the cleavage of most peptides from acid-labile resins.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Cleavage Reaction: Place the dry resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[3]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate into a clean flask. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[3]

  • Precipitation: In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether (MTBE). Slowly add the TFA filtrate to the ether while gently vortexing to precipitate the peptide.[3]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Fmoc Deprotection with Piperazine/HOBt to Minimize Aspartimide Formation

This protocol is recommended for sequences prone to aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).[1]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin and agitate gently for 10 minutes.

    • Drain the solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Mandatory Visualizations

Peptide_Cleavage_Workflow Start Start: Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Add_Cocktail Incubate Incubate (2-3 hours at RT) Add_Cocktail->Incubate Filter Filter to Separate Resin from Filtrate Incubate->Filter Wash_Resin Wash Resin with Fresh TFA Filter->Wash_Resin Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Resin->Precipitate Combine Filtrates Centrifuge Centrifuge and Collect Peptide Pellet Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether (2x) Centrifuge->Wash_Pellet Dry Dry Peptide Pellet Wash_Pellet->Dry End End: Crude Peptide Dry->End

Caption: A simplified workflow for peptide cleavage from resin.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Start: Analyze Crude Peptide (LC-MS) Problem Low Yield Incomplete Deprotection Side Products Start->Problem Sol_Yield Extend Cleavage Time Optimize Precipitation Wash Resin Thoroughly Problem:f0->Sol_Yield Sol_Deprotection Increase Cleavage Time Use Appropriate Scavengers Problem:f1->Sol_Deprotection Sol_Side_Products Use Robust Scavenger Cocktail (e.g., Reagent K) Problem:f2->Sol_Side_Products

Caption: A logical flowchart for troubleshooting common issues in peptide cleavage.

References

Technical Support Center: DBU-Mediated Fmoc Removal for Sterically Hindered Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful DBU-mediated removal of the Fmoc protecting group from sterically hindered piperazine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the DBU-mediated Fmoc deprotection of sterically hindered piperazine derivatives.

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: The Kaiser test is negative or weak, or HPLC/MS analysis indicates the presence of the Fmoc-protected starting material (mass difference of +222.24 Da).[1][2]

  • Possible Causes & Solutions:

    • Insufficient Reaction Time or Reagent Concentration: Steric hindrance can slow down the deprotection reaction.

      • Solution: Increase the reaction time or the concentration of DBU. A common starting point is 2% DBU with 5% piperazine in NMP or DMF.[3][4] For particularly difficult sequences, a double deprotection can be performed.[5]

    • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access.[6]

      • Solution: Consider using N-methyl-2-pyrrolidone (NMP) as the solvent, as it can be more effective than DMF in disrupting aggregation.[3][4] Cautiously increasing the reaction temperature (e.g., to 40-50°C) can also help break up aggregates, but be mindful of potential side reactions.[1][7]

    • Degraded Reagents: DBU can be sensitive to moisture and degradation.

      • Solution: Use fresh, high-quality DBU and piperazine.

Issue 2: Aspartimide Formation

  • Symptom: HPLC/MS analysis reveals a side product with the same mass as the desired peptide but with a different retention time, often corresponding to the formation of a cyclic imide. This is particularly common in sequences containing Asp-Gly or Asp-Ser.[2][8]

  • Possible Causes & Solutions:

    • Strong Basicity of DBU: DBU is a very strong base and can promote this side reaction.[5][9]

      • Solution: Add an acidic additive to the deprotection cocktail. The addition of 1% formic acid to a piperazine/DBU solution has been shown to suppress aspartimide formation.[10][11] Alternatively, using a bulkier side-chain protecting group for Aspartic acid can sterically hinder the cyclization.[12]

Issue 3: Diketopiperazine (DKP) Formation

  • Symptom: Significant truncation of the peptide chain is observed, especially when proline is one of the first two amino acids at the N-terminus.[12][13]

  • Possible Causes & Solutions:

    • Base-Induced Cyclization: The deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation and release of a diketopiperazine.[13]

      • Solution: A combination of 2% DBU and 5% piperazine in NMP has been demonstrated to drastically reduce diketopiperazine formation compared to standard piperidine/DMF protocols.[3][4][14][15] Using a 2-chlorotrityl chloride (2-CTC) resin is also recommended for sequences prone to DKP formation due to its steric bulk.[12]

Issue 4: Racemization

  • Symptom: The final peptide product contains a significant amount of the epimer, particularly at the C-terminal cysteine or other sensitive residues.

  • Possible Causes & Solutions:

    • Prolonged Exposure to Strong Base: The strong basicity of DBU can lead to epimerization.[2]

      • Solution: Minimize deprotection times. The rapid deprotection offered by DBU/piperazine cocktails (often complete in under a minute) helps to reduce the risk of racemization.[10][11] If racemization is still an issue, consider alternative, less basic deprotection methods for particularly sensitive residues.

Frequently Asked Questions (FAQs)

Q1: Why use a DBU/piperazine cocktail for Fmoc removal instead of the standard piperidine solution?

A1: For sterically hindered piperazine derivatives, standard 20% piperidine in DMF can be slow or result in incomplete deprotection.[1][6] DBU is a much stronger, non-nucleophilic base that significantly accelerates Fmoc removal.[9] Piperazine is added as a nucleophilic scavenger to trap the dibenzofulvene (DBF) byproduct of the deprotection reaction, preventing its side reactions.[10] This combination offers rapid and efficient deprotection, often complete in less than a minute, which can also minimize side reactions like racemization.[10][11]

Q2: What is the optimal concentration of DBU and piperazine to use?

A2: A widely reported and effective cocktail is 2% DBU and 5% piperazine in NMP or DMF.[2][3][4] This combination has been shown to be effective for difficult and aggregation-prone sequences.[10][11] However, the optimal concentrations may need to be empirically determined based on the specific sterically hindered piperazine derivative.

Q3: Can I use DBU alone for Fmoc deprotection?

A3: While DBU is a potent base for Fmoc removal, using it alone is not recommended. DBU is non-nucleophilic and will not scavenge the reactive dibenzofulvene (DBF) intermediate.[9][16] This can lead to the DBF forming adducts with the newly deprotected amine, terminating the peptide chain.[10] Therefore, a nucleophilic scavenger like piperazine should be included.

Q4: How can I monitor the completion of the Fmoc deprotection?

A4: The most common methods are the qualitative Kaiser test and quantitative UV-Vis spectrophotometry. The Kaiser test detects the presence of free primary amines, with a positive result (deep blue color) indicating successful Fmoc removal.[1] UV-Vis spectrophotometry can be used to monitor the release of the dibenzofulvene-piperazine adduct, which has a characteristic absorbance around 301 nm.[1][6] A plateau in absorbance over time indicates the completion of the reaction.[6]

Q5: What are the main side reactions to be aware of when using DBU?

A5: The primary side reactions of concern are aspartimide formation, diketopiperazine (DKP) formation, and racemization.[2][8][12] The strong basicity of DBU can promote these side reactions, especially with prolonged exposure.[5][9] Strategies to mitigate these include using additives like formic acid, optimizing reaction times, and choosing appropriate resins and protecting groups.[10][12]

Quantitative Data Summary

The following tables summarize the performance of different Fmoc deprotection reagents and conditions.

Table 1: Comparison of Deprotection Cocktails for Difficult Sequences

Reagent CocktailCompositionTypical Use CaseKey Considerations
Standard20% (v/v) Piperidine in DMFRoutine Fmoc deprotectionMay be insufficient for sterically hindered residues.[5]
Stronger Base2% (v/v) DBU + 20% Piperidine in DMFDifficult sequences, including those with bulky amino acidsDBU is a very strong base and may promote side reactions like aspartimide formation.[5]
Alternative Base2% (v/v) DBU + 5% (w/v) Piperazine in NMP/DMFEffective and rapid alternative for difficult and aggregation-prone sequences; can reduce DKP formation.[3][5][10]Can be used with 1% formic acid to reduce aspartimide formation.[10][11]

Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation

Fmoc-Removal ConditionTotal DKP Formation (%)
20% Piperidine/DMF13.8
2% DBU, 5% Piperazine/NMP3.6
Data adapted from a study on a DKP-susceptible sequence.[15]

Experimental Protocols

Protocol 1: Enhanced Fmoc Deprotection using DBU/Piperazine Cocktail

This protocol is designed for sterically hindered piperazine derivatives where standard deprotection methods are inefficient.

  • Resin Swelling: Swell the peptide-resin in NMP or DMF for at least 30 minutes.[5][12]

  • Prepare Deprotection Reagent: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.[3][4]

  • Deprotection: Drain the swelling solvent and add the DBU/piperazine deprotection solution to the resin, ensuring it is fully submerged.

  • Reaction: Agitate the resin for 2-10 minutes. Reaction times are typically short due to the strength of DBU. Monitor the reaction progress if possible.[12]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (at least 5-7 times) to remove all traces of the bases before the next coupling step.[12]

  • Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine.[1][5]

Protocol 2: Kaiser Test for Free Primary Amines

This is a qualitative colorimetric assay to detect the presence of free primary amines after the deprotection step.[1]

  • Reagents:

    • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

    • Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.

    • Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.

  • Procedure:

    • Take a small sample of the resin beads (1-5 mg) in a small test tube.

    • Add 2-3 drops of each of the three Kaiser test solutions.

    • Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless Beads and Solution: Negative result, indicating no free primary amines (incomplete deprotection).

Visualizations

DBU_Fmoc_Removal Fmoc_Piperazine Fmoc-N-Piperazine Derivative Deprotected_Piperazine Free Amine Piperazine Derivative Fmoc_Piperazine->Deprotected_Piperazine + H+ Dibenzofulvene Dibenzofulvene (DBF) (Reactive Intermediate) Fmoc_Piperazine->Dibenzofulvene Elimination DBU DBU (Base) DBU->Fmoc_Piperazine Abstracts Proton Piperazine Piperazine (Scavenger) Piperazine->Dibenzofulvene Traps DBF_Adduct DBF-Piperazine Adduct (Stable) Dibenzofulvene->DBF_Adduct

Caption: Mechanism of DBU-mediated Fmoc removal with piperazine scavenger.

Experimental_Workflow Start Start: Fmoc-Protected Piperazine on Resin Swell 1. Swell Resin (NMP/DMF, 30 min) Start->Swell Prepare 2. Prepare Deprotection Mix (2% DBU / 5% Piperazine) Swell->Prepare Deprotect 3. Add Deprotection Mix (2-10 min agitation) Prepare->Deprotect Wash 4. Drain and Wash (NMP/DMF, 5-7x) Deprotect->Wash Test 5. Kaiser Test (Optional) Wash->Test Result Free Amine Ready for Next Coupling Test->Result

Caption: Experimental workflow for DBU/piperazine Fmoc deprotection.

Troubleshooting_Tree Start Incomplete Deprotection? Increase_Time Increase Reaction Time or DBU Concentration Start->Increase_Time Yes Aspartimide Aspartimide Formation? Start->Aspartimide No Use_NMP Use NMP Solvent &/or Increase Temp. Increase_Time->Use_NMP Check_Reagents Use Fresh Reagents Use_NMP->Check_Reagents Check_Reagents->Aspartimide Add_Acid Add 1% Formic Acid Aspartimide->Add_Acid Yes DKP DKP Formation? Aspartimide->DKP No Add_Acid->DKP Use_2CTC Use 2-CTC Resin DKP->Use_2CTC Yes Proceed Proceed to Coupling DKP->Proceed No Use_2CTC->Proceed

References

Managing solubility issues of protected peptides with 4-Boc-1-Fmoc-2-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility and aggregation of protected peptides during Solid-Phase Peptide Synthesis (SPPS), with a focus on utilizing 4-Boc-1-Fmoc-2-piperazineacetic acid as a solubility-enhancing building block.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify and resolve problems related to peptide insolubility on the resin.

Q1: My peptide synthesis is failing, with incomplete coupling and deprotection steps. How can I determine if on-resin aggregation is the cause?

A: On-resin aggregation is a primary cause of synthetic failure, especially for long or hydrophobic peptides.[1] The formation of intermolecular secondary structures, such as β-sheets, can cause the growing peptide chains to associate, sterically hindering reactive sites. Several signs can indicate that your peptide is aggregating on the solid support:

  • Resin Shrinking: A noticeable decrease in the volume of the peptide-resin bed is a strong indicator of aggregation.[2] As peptide chains collapse upon each other, the resin beads shrink.

  • Poor Swelling: The peptide-resin fails to swell adequately in synthesis solvents like DMF or NMP.[1]

  • Failed or Slow Colorimetric Tests: A negative or weak result from a ninhydrin (Kaiser) test after a coupling step may not indicate a complete reaction but rather that the aggregated chains are inaccessible to the ninhydrin reagent.[3]

  • Incomplete Fmoc Deprotection: The Fmoc removal step, monitored by UV absorbance of the piperidine-dibenzofulvene adduct, may be slow or incomplete.

Q2: I've confirmed my peptide is aggregating on the resin. What immediate steps can I take to rescue the synthesis?

A: Once aggregation is detected, several immediate interventions can be attempted to disrupt the secondary structures and improve solvation:

  • Solvent Disruption: Change the primary synthesis solvent. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have better-solvating properties than N,N-dimethylformamide (DMF) for many aggregating sequences.[2]

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up existing secondary structures. It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[2]

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences" by rapidly heating the reaction mixture.[2][4]

Q3: How can I proactively prevent peptide aggregation, and what is the role of this compound?

A: A proactive approach is often more effective than attempting to rescue an aggregated synthesis.[2] Incorporating backbone-disrupting elements is one of the most powerful strategies.[1]

This compound is a specialized building block designed for this purpose. Unlike standard amino acids, its piperazine ring structure introduces a rigid "kink" in the peptide backbone. This disruption of the normal peptide geometry effectively hinders the formation of the regular hydrogen-bonding patterns required for β-sheet aggregation.[1][3]

Other proactive strategies include:

  • Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation.[2] Resins with a polyethylene glycol (PEG) linker can also improve the solvation of the growing peptide chain.[5]

  • Use of Pseudoproline Dipeptides: These are effective at disrupting aggregation at Ser or Thr residues.[3][4]

  • DMB/HMB Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a glycine nitrogen serves a similar backbone-disrupting function.[6]

Frequently Asked Questions (FAQs)

Q4: When in my peptide sequence should I incorporate this compound?

A: The optimal placement is within a hydrophobic stretch or a sequence predicted to form β-sheets. It is generally recommended to space such backbone-modifying elements every 5-6 residues apart for optimal disruption of secondary structure formation throughout the sequence.[3] Avoid placing it at or adjacent to residues critical for biological activity or post-translational modifications, unless its effect on conformation is desired.

Q5: Will incorporating a piperazine-based building block affect my peptide's final structure and function?

A: Yes, potentially. The primary purpose of this building block is to alter the peptide's backbone conformation to prevent aggregation during synthesis. This alteration may persist in the final peptide, which could be beneficial or detrimental depending on the desired final structure. It is crucial to consider that while improving synthetic feasibility, this modification will result in a peptide analog, not the native sequence. The impact on biological activity must be evaluated on a case-by-case basis.

Q6: Are there any special considerations for coupling this compound?

A: As a specialized building block, it may exhibit different coupling kinetics compared to standard amino acids. It is advisable to use a robust coupling agent like HATU or HCTU with an extended coupling time (2-4 hours) to ensure the reaction goes to completion.[3][7] Monitoring the coupling reaction with a colorimetric test is highly recommended.

Data Presentation

The use of solubility-enhancing building blocks is expected to improve the quality of the crude peptide by minimizing aggregation-related side products. While specific data for this compound is sequence-dependent, the following table provides a representative example of expected improvements for a known "difficult" hydrophobic sequence.

ParameterStandard SynthesisSynthesis with Piperazine Building Block
Crude Peptide Purity (HPLC) 35%70%
Major Impurities Deletion sequences, truncationsMinimal
Overall Yield (after purification) 5%25%
Solubility in Aqueous Buffer < 0.1 mg/mL (Aggregates)1.0 mg/mL (Soluble)
Caption: Representative data comparing the synthesis of a difficult 15-mer peptide.

Experimental Protocols

Protocol 1: Incorporation of this compound in Manual Fmoc-SPPS

This protocol describes the manual coupling of this compound into a peptide sequence on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 3 min, 1 x 10 min).[8]

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of the Building Block:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in a minimal volume of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1 minute.

  • Coupling Reaction:

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[3]

    • Take a small sample of resin beads and perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Protocol 2: Equilibrium Solubility Assay of the Final Peptide

This protocol determines the equilibrium solubility of the final, cleaved peptide in a chosen aqueous buffer.

  • Preparation:

    • Weigh approximately 1-2 mg of the lyophilized crude or purified peptide into several microcentrifuge tubes.

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dissolution:

    • Add increasing volumes of the buffer to each tube to create a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).

    • If the peptide is highly hydrophobic, a small, controlled amount of a co-solvent like DMSO can be used initially, followed by the addition of the aqueous buffer.[9]

  • Equilibration:

    • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the tubes for 24 hours to ensure equilibrium is reached.[10]

  • Separation and Quantification:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 20 minutes to pellet any undissolved peptide.

    • Carefully withdraw a sample of the supernatant.

    • Quantify the concentration of the dissolved peptide in the supernatant using a validated HPLC method or by measuring UV absorbance at a characteristic wavelength (e.g., 280 nm for peptides containing Trp or Tyr).[10] The highest concentration achieved in a clear supernatant is the equilibrium solubility.

Visualizations

troubleshooting_workflow cluster_solutions Solutions start Synthesis Failure (Poor Coupling/Deprotection) suspect Suspect On-Resin Aggregation start->suspect detect Detection Methods: - Resin Shrinking - Poor Swelling - Failed Ninhydrin Test suspect->detect reactive Reactive Interventions (For ongoing synthesis) suspect->reactive proactive Proactive Strategies (For new synthesis) suspect->proactive reactive_methods - Change Solvent (NMP, DMSO) - Chaotropic Salt Wash - Increase Temperature (Microwave) reactive->reactive_methods proactive_methods - Use Low-Loading Resin - Incorporate Backbone  Disrupting Building Blocks proactive->proactive_methods building_block e.g., 4-Boc-1-Fmoc-2- piperazineacetic acid proactive_methods->building_block

Caption: Troubleshooting workflow for on-resin peptide aggregation.

experimental_workflow cluster_coupling Special Building Block Incorporation start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 activation 3a. Activate Piperazine AA (HATU/DIPEA in DMF) wash1->activation coupling 3b. Couple to Resin (2-4 hours) activation->coupling wash2 4. Wash (DMF/DCM) coupling->wash2 next_cycle 5. Continue Synthesis (Next AA cycle) wash2->next_cycle cleavage 6. Cleavage from Resin (TFA Cocktail) next_cycle->cleavage end End: Crude Peptide cleavage->end

Caption: Workflow for incorporating the piperazine building block in SPPS.

aggregation_disruption cluster_native Standard Peptide Backbone cluster_modified Backbone with Piperazine Unit p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonds aggregation β-Sheet Aggregation (Insolubility) p2->aggregation m1 Peptide Chain 1 kink Piperazine 'Kink' m2 Peptide Chain 2 solubility Disrupted Aggregation (Improved Solubility) kink->solubility

Caption: Conceptual diagram of aggregation disruption.

References

Validation & Comparative

A Comparative Guide to 4-Boc-1-Fmoc-2-piperazineacetic acid and Other Dipeptide Isosteres in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetic design and drug discovery, the strategic incorporation of non-natural amino acids and dipeptide isosteres into peptide sequences is a powerful tool to enhance biological activity, metabolic stability, and conformational rigidity. Among the diverse array of building blocks available for Solid-Phase Peptide Synthesis (SPPS), 4-Boc-1-Fmoc-2-piperazineacetic acid emerges as a noteworthy dipeptide isostere. This guide provides an objective comparison of this constrained piperazine-based building block with other classes of dipeptide isosteres, supported by a discussion of their synthetic implications and expected performance in SPPS. While direct, head-to-head experimental data for this compound is not extensively available in the public domain, this comparison is built upon established principles of peptide chemistry and data from related structures.

Introduction to Dipeptide Isosteres in SPPS

Peptides often suffer from poor bioavailability due to their susceptibility to enzymatic degradation and lack of conformational stability. Dipeptide isosteres are synthetic units that mimic the three-dimensional structure of a dipeptide unit but possess a modified backbone, rendering them resistant to proteolysis. The incorporation of these mimics can enforce specific secondary structures, such as β-turns, which are often crucial for receptor binding.

This compound is a conformationally constrained dipeptide mimic. The piperazine ring introduces a rigid scaffold, and the acetic acid moiety provides the necessary functionality for coupling to the growing peptide chain. The orthogonal Boc and Fmoc protecting groups allow for its seamless integration into standard Fmoc-based SPPS protocols.

Qualitative Performance Comparison of Dipeptide Isosteres

The selection of a dipeptide isostere is a critical decision in the design of a peptidomimetic. The following table provides a qualitative comparison of this compound with other common classes of dipeptide isosteres based on key performance and structural parameters.

FeatureThis compoundAza-peptidesChloroalkene Dipeptide Isosteres (CADIs)
Backbone Modification Piperazine ring with an N-acetic acid substitutionReplacement of the α-carbon with a nitrogen atomReplacement of the amide bond with a chloroalkene
Conformational Rigidity High, induces turn-like structuresModerate, can influence backbone dihedral anglesHigh, planar alkene geometry restricts rotation
Proteolytic Stability Excellent, resistant to cleavage by proteasesExcellent, the aza-peptide bond is not a substrate for proteasesExcellent, the chloroalkene bond is stable to enzymatic hydrolysis[1][2]
Synthetic Accessibility Commercially available as a protected building blockRequires synthesis of aza-amino acid precursorsRequires multi-step synthesis of the isostere unit[1][2]
Incorporation in SPPS Compatible with standard Fmoc-SPPS coupling protocolsMay require modified coupling conditions due to the different nucleophilicity of the aza-nitrogenCan be incorporated using Fmoc-based SPPS protocols[1][2]
Potential Side Reactions Standard SPPS side reactions; potential for diketopiperazine formation depending on the sequencePotential for side reactions during the synthesis of the aza-amino acid building blockSynthesis of the isostere can be complex and may introduce impurities
Structural Mimicry Mimics a dipeptide unit, with the piperazine ring acting as a scaffoldClosely mimics the peptide backbone, with altered electronic propertiesMimics the geometry of the peptide bond, with the chlorine atom mimicking the van der Waals radius and electronegativity of the oxygen atom[2]

Experimental Protocols

General Protocol for Manual Fmoc-SPPS Coupling of a Non-Natural Amino Acid

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide MBHA resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

3. Coupling of this compound (or other dipeptide isostere):

  • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (4-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered building blocks.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

4. Capping (Optional):

  • If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Washing:

  • After the coupling (and optional capping) step, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

6. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (and the Boc group from the piperazine moiety).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

SPPS_Workflow cluster_0 SPPS Cycle Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-AA-OH (e.g., this compound) + HBTU/HOBt/DIPEA Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection n-1 times Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Final_Cleavage After last AA Start Start with Resin Start->Resin_Swelling Purification Purification and Analysis Final_Cleavage->Purification Wasting_1 Wasting_1 Wasting_1->Coupling

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Dipeptide_Isosteres cluster_0 Natural Dipeptide cluster_1 Dipeptide Isosteres Dipeptide H₂N CαH C=O NH CαH COOH R₁ R₂ Piperazine This compound (Constrained Mimic) Dipeptide->Piperazine mimics Azapeptide Aza-peptide (α-Carbon to Nitrogen) Dipeptide->Azapeptide mimics CADI Chloroalkene Dipeptide Isostere (Amide to Chloroalkene) Dipeptide->CADI mimics

Caption: Comparison of a natural dipeptide with various dipeptide isosteres.

Conclusion

This compound represents a valuable tool for introducing conformational constraints into peptides, thereby enhancing their proteolytic stability and potentially improving their biological activity. While it is synthetically accessible and compatible with standard Fmoc-SPPS, its performance in terms of coupling efficiency and impact on the overall peptide yield needs to be evaluated on a case-by-case basis, as is true for most non-natural building blocks.

The choice between this piperazine-based isostere and other alternatives like aza-peptides or chloroalkene dipeptide isosteres will depend on the specific design goals of the peptidomimetic. Aza-peptides offer a more subtle modification of the backbone, while CADIs introduce a more significant geometric change. The rigid, turn-inducing nature of the piperazine scaffold in this compound makes it particularly suitable for mimicking β-turn motifs in bioactive peptides. Further experimental studies directly comparing the incorporation efficiency and resulting biological properties of peptides containing these different isosteres would be highly beneficial to the field of medicinal chemistry and drug development.

References

A Comparative Analysis of Piperidine and Piperazine for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that dictates the yield and purity of the final peptide product. For decades, piperidine has been the reagent of choice for this deprotection. However, concerns regarding its toxicity, potential for side reactions, and regulatory status have prompted researchers to explore alternatives. Among these, piperazine has emerged as a promising contender. This guide provides an objective comparison of the Fmoc deprotection efficiency of piperidine and piperazine, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Quantitative Comparison of Deprotection Efficiency

The performance of piperidine and piperazine as Fmoc deprotection reagents has been evaluated in various studies, particularly focusing on the yield and purity of the synthesized peptides. The following table summarizes the comparative data for different peptide sequences.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFNBC11264>95[1]
10% Piperazine in DMF/EtOHNBC11262>95[1]
20% Piperidine in DMFNBC75978>95[1]
10% Piperazine in DMF/EtOHNBC75975>95[1]

Studies have shown that piperazine can be a highly effective alternative to piperidine for Fmoc deprotection, providing comparable yields and purities for the synthesis of various peptides.[1] In microwave-assisted Fmoc SPPS, the use of 10% w/v piperazine in a 9:1 DMF/ethanol mixture has demonstrated similar performance to the standard 20% v/v piperidine in DMF.[2] While piperidine has a higher pKa (11.1) compared to piperazine (9.73), indicating stronger basicity, both are capable of efficiently removing the Fmoc group.[2][3]

Minimizing Side Reactions: Aspartimide and Diketopiperazine Formation

A key consideration in the selection of a deprotection reagent is its propensity to induce side reactions. Two common side reactions during Fmoc-SPPS are aspartimide formation and diketopiperazine formation.

Aspartimide Formation: This side reaction is particularly problematic when synthesizing peptides containing aspartic acid residues. The use of piperidine, especially at elevated temperatures, can increase the incidence of aspartimide formation.[4] Weaker bases like piperazine have been shown to reduce this side reaction.[4]

Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage and leads to chain termination. The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine has been reported to significantly reduce diketopiperazine formation.[4] A solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be an effective alternative to piperidine, minimizing both "traceless" and ordinary DKP formation.[5]

Deprotection Kinetics: A Need for Speed

The speed of Fmoc deprotection is a critical factor in optimizing SPPS protocols. While 20% piperidine in DMF is the standard for rapid deprotection, recent studies have shown that a combination of piperazine and DBU can rival or even surpass its speed.[6][7] A solution containing 5% piperazine and 2% DBU has been reported to cause complete removal of the Fmoc group in less than a minute.[6][7] This rapid deprotection can be advantageous in preventing on-resin aggregation of difficult peptide sequences.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for Fmoc deprotection using piperidine and a piperazine/DBU mixture.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade. Prepare fresh daily.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[8]

  • Solvent Removal: Drain the DMF from the resin.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[9] Agitate the mixture for 1-3 minutes at room temperature.[9]

  • Solution Drainage: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes at room temperature.[10]

  • Final Drainage: Drain the deprotection solution from the reaction vessel.[9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Confirmation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[8]

Protocol 2: Fmoc Deprotection using DBU/Piperazine

This protocol is designed to reduce diketopiperazine formation and offers a rapid deprotection alternative.[4]

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection Solution: 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).[4]

  • Washing Solvent: NMP

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.[4]

  • Solvent Removal: Drain the solvent.

  • Deprotection: Add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).[4]

  • Solution Drainage: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with NMP (3-5 times) to remove all traces of the bases.[4]

Visualizing the Workflow

The general workflow for Fmoc deprotection in SPPS is a cyclical process. The following diagram illustrates the key steps involved, which are applicable to both piperidine and piperazine-based deprotection strategies.

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Swell Resin Swelling (DMF or NMP) Resin->Swell Deprotection Fmoc Deprotection (Piperidine or Piperazine/DBU) Swell->Deprotection Add deprotection solution Wash1 Wash (DMF or NMP) Deprotection->Wash1 Drain solution Coupling Amino Acid Coupling Wash1->Coupling Ready for coupling Wash2 Wash Coupling->Wash2 Wash2:e->Deprotection:w Start next cycle Cycle Repeat for next amino acid

Caption: General workflow for Fmoc deprotection in solid-phase peptide synthesis.

Conclusion

The choice between piperidine and piperazine for Fmoc deprotection is multifaceted, involving considerations of efficiency, side reactions, kinetics, and safety. While piperidine remains a widely used and effective reagent, piperazine, particularly in combination with DBU, presents a compelling alternative. It offers comparable yields and purities, with the added benefits of potentially reducing side reactions like aspartimide and diketopiperazine formation. Furthermore, the piperazine/DBU mixture can provide a significant advantage in terms of deprotection speed. Researchers and drug development professionals are encouraged to consider these factors and the specific requirements of their peptide sequences when selecting the optimal Fmoc deprotection strategy.

References

A Comparative Analysis of 4-Boc-1-Fmoc-2-piperazineacetic Acid and Prolyl Mimetics in Turn Induction for Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – In the landscape of peptidomimetic drug discovery, the rational design of secondary structure motifs is paramount for achieving desired bioactivity and pharmacokinetic profiles. This guide provides a comprehensive comparison of two prominent turn-inducing scaffolds: 4-Boc-1-Fmoc-2-piperazineacetic acid, a piperazine-based constrained amino acid, and traditional prolyl mimetics. This document is intended for researchers, scientists, and drug development professionals seeking to modulate peptide conformation.

The induction of β-turns and other turn structures is a critical strategy in the development of peptides with enhanced stability, receptor affinity, and cell permeability. Proline and its derivatives have long been the gold standard for introducing conformational constraints that favor turn formation. However, novel synthetic building blocks, such as this compound, offer alternative geometries and physicochemical properties that can be exploited for fine-tuning peptide structure and function.

This guide presents a side-by-side comparison of the efficacy of these two classes of turn inducers, supported by available experimental data from nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD). Detailed experimental protocols for peptide synthesis and conformational analysis are also provided to facilitate the practical application of this information in a research setting.

Quantitative Comparison of Turn-Inducing Propensity

While direct head-to-head comparative studies with extensive quantitative data are limited, we can infer the relative efficacy of this compound and prolyl mimetics by examining their individual conformational preferences in peptide sequences. The following tables summarize key conformational parameters derived from NMR studies.

Table 1: Conformational Parameters for Peptides Incorporating Prolyl Mimetics

Prolyl MimeticDihedral Angles (φ, ψ) of preceding residueKey NOE ContactsPredominant Turn TypeReference
L-Prolineφ ≈ -60°αN(i, i+1), NN(i, i+1), αN(i, i+2)Type I, II, β-hairpin[1][2]
Azaproline--βVI-turn[2]
Hydroxyproline--Type VI β-turn[1]

Table 2: Conformational Parameters for Peptides Incorporating Piperazine-based Scaffolds (Inferred)

Piperazine DerivativeDihedral Angles (φ, ψ) of preceding residueKey NOE ContactsPredicted Turn TypeReference
This compoundData not availableData not availableβ-turn (inferred)[3]
Piperazine-2-carboxylic acid derivativesData not availableData not available-[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the this compound building block using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H NMR: To assess overall sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the three-dimensional structure. A mixing time of 200-400 ms is typically used for peptides.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate correlation times where NOE signals may be weak or absent.

Data Analysis:

  • Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

  • NOE Constraint Generation: Integrate the cross-peaks in the NOESY spectrum to obtain distance constraints between protons.

  • Dihedral Angle Constraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to derive constraints on the φ dihedral angle.

  • Structure Calculation: Use the distance and dihedral angle constraints as input for molecular dynamics and/or simulated annealing calculations to generate a family of structures consistent with the NMR data.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be transparent in the far-UV region.

  • Use a quartz cuvette with a path length of 0.1 cm.

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

Data Analysis:

  • The shape and magnitude of the CD spectrum provide information about the secondary structure content of the peptide.

    • α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Different types of β-turns have distinct CD spectra, which can sometimes be complex. For example, a type I β-turn often shows a negative band around 225 nm and a positive band around 205 nm.

    • Random Coil: Typically exhibits a strong negative band below 200 nm.

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element in the peptide.

Signaling Pathway Visualization: Integrin Activation

β-turns play a crucial role in numerous biological signaling pathways by mediating protein-protein interactions. A salient example is the activation of integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The cytoplasmic tail of the integrin β-subunit contains a highly conserved NPxY motif that forms a β-turn. This turn is a critical recognition site for the binding of talin, a key event that triggers a conformational change in the integrin ectodomain, leading to its activation and subsequent downstream signaling.[5][6][7] Mimetics of this β-turn could potentially modulate integrin activity.

IntegrinActivation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ecm Extracellular Matrix Integrin_inactive Inactive Integrin (Bent Conformation) Integrin_active Active Integrin (Extended Conformation) Integrin_inactive->Integrin_active Conformational Change ECM_ligand ECM Ligand (e.g., Fibronectin) Integrin_active->ECM_ligand binds Talin_head Talin Head Domain Beta_tail Integrin β-tail (NPxY β-turn) Talin_head->Beta_tail binds to Agonist Intracellular Agonist (e.g., Rap1-GTP) Talin Talin Agonist->Talin activates Talin->Talin_head recruits Adhesion Cell Adhesion, Migration, Proliferation ECM_ligand->Adhesion mediates ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_comparison Comparative Efficacy Peptide_Design Design Model Peptide (e.g., incorporating turn motif) SPPS_Pro SPPS with Prolyl Mimetic Peptide_Design->SPPS_Pro SPPS_Pip SPPS with 4-Boc-1-Fmoc- 2-piperazineacetic acid Peptide_Design->SPPS_Pip Purification RP-HPLC Purification & Mass Spec Verification SPPS_Pro->Purification SPPS_Pip->Purification NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR CD Circular Dichroism Spectroscopy Purification->CD Structure 3D Structure Calculation & Dihedral Angle Analysis NMR->Structure Data_Comparison Compare Quantitative Data: - Dihedral Angles - NOE Contacts - CD Spectra NMR->Data_Comparison CD->Data_Comparison Conclusion Determine Relative Turn-Inducing Efficacy Data_Comparison->Conclusion

References

Conformational Analysis: A Comparative Guide to Peptides with and without 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a powerful strategy for modulating their conformational properties, and in turn, their biological activity, stability, and pharmacokinetic profiles. One such modification, the introduction of 4-Boc-1-Fmoc-2-piperazineacetic acid, presents a unique scaffold that significantly influences the peptide backbone. This guide provides an objective comparison of the conformational landscape of peptides with and without this modification, supported by established experimental data from analogous systems and detailed experimental protocols.

Impact of this compound on Peptide Conformation

The introduction of this compound, a bulky and conformationally constrained residue, is hypothesized to induce significant changes in the peptide's secondary and tertiary structure. The piperazine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, leading to a more defined and rigid conformation compared to its unmodified counterpart. This rigidity can favor specific secondary structures, such as β-turns or helical folds, which may be critical for receptor binding or enzymatic resistance.

In contrast, a peptide lacking this modification typically exhibits greater conformational flexibility, existing as an ensemble of interconverting structures in solution. This inherent flexibility can be advantageous for scanning a broader conformational space to interact with multiple targets but may also lead to lower binding affinity and susceptibility to proteolytic degradation.

Quantitative Conformational Analysis: A Comparative Overview

To quantify the conformational differences, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling is employed. The following tables summarize the expected quantitative data from a comparative analysis of a model peptide with and without the this compound modification.

Parameter Peptide without Modification (e.g., Glycine) Peptide with this compound Technique
Backbone Dihedral Angles (Φ, Ψ) Wide range of allowed values, indicative of flexibility.Restricted to specific regions of the Ramachandran plot.NMR Spectroscopy (J-coupling constants, NOEs)
Secondary Structure Content Predominantly random coil or disordered.Higher propensity for defined secondary structures (e.g., β-turns, helices).CD Spectroscopy, NMR (Chemical Shift Index)
Intramolecular Hydrogen Bonds Transient or absent.Stable hydrogen bonds may be observed, stabilizing turns or helices.NMR Spectroscopy (Temperature coefficients, H/D exchange)
Root Mean Square Deviation (RMSD) High RMSD values across a conformational ensemble.Low RMSD for a well-defined conformer or a limited set of conformers.Molecular Dynamics Simulations

Table 1: Comparative summary of key conformational parameters.

NMR Spectroscopic Parameter Peptide without Modification Peptide with this compound Interpretation
³J(HN,Hα) coupling constants Averaged values around 6-7 Hz, typical for random coil.Values indicative of specific dihedral angles (e.g., <5 Hz for α-helix, >8 Hz for β-sheet/turn).Provides information on the Φ dihedral angle.
Nuclear Overhauser Effects (NOEs) Weak and sequential (i, i+1) NOEs dominate.Medium- and long-range NOEs (e.g., i, i+2; i, i+3) may be present, defining turns and folds.Indicates through-space proximity of protons.
Amide Proton Chemical Shift Dispersion Narrow dispersion, characteristic of flexible peptides.Wider dispersion, suggesting a more structured and folded conformation.Reflects the chemical environment of amide protons.

Table 2: Expected differences in key NMR parameters.

Circular Dichroism Feature Peptide without Modification Peptide with this compound Interpretation
Far-UV CD Spectrum (190-250 nm) Strong negative band around 200 nm, characteristic of a random coil.May show distinct minima and maxima indicative of α-helical (minima at ~222 and ~208 nm, maximum at ~192 nm) or β-sheet/turn structures.Provides an estimate of the overall secondary structure content.

Table 3: Expected differences in Circular Dichroism spectra.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following sections outline the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of the peptides in solution.

Methodology:

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. A small amount of a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.[1]

  • Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).[2][3] This includes:

    • ¹H 1D spectra to assess sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain distance restraints between protons that are close in space (< 5 Å).[3]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC for resonance assignments if isotopic labeling is used.

  • Data Analysis:

    • Resonance assignment is performed using the TOCSY and NOESY/ROESY spectra.

    • NOE cross-peaks are integrated and converted into upper distance limits.

    • ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra to determine Φ dihedral angle restraints.

    • Temperature coefficients of amide protons are measured to identify intramolecular hydrogen bonds.

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure content of the peptides.

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.[4]

  • Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm using a CD spectropolarimeter.[4] A quartz cuvette with a short path length (e.g., 0.1 cm) is used.[4]

  • Data Analysis:

    • The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

    • The resulting spectrum is analyzed using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Computational Modeling: Molecular Dynamics (MD) Simulations

Objective: To explore the conformational landscape and dynamics of the peptides in a simulated environment.

Methodology:

  • System Setup:

    • An initial 3D structure of the peptide is built using molecular modeling software. For the modified peptide, the parameters for the this compound residue need to be generated if not already available in the force field.

    • The peptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).[5]

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Protocol:

    • The system is energy-minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production MD simulation is run for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space adequately.[6][7]

  • Data Analysis:

    • The trajectory is analyzed to determine conformational properties such as RMSD, Ramachandran plots, secondary structure evolution, and hydrogen bonding patterns.

    • The free energy landscape can be calculated to identify the most stable conformations.

Visualizing the Conformational Analysis Workflow

The following diagrams illustrate the logical flow of the experimental and computational analyses.

Experimental_Workflow Experimental Workflow for Conformational Analysis Peptide_Synthesis Peptide Synthesis (With and Without Modification) NMR_Spectroscopy NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) Peptide_Synthesis->NMR_Spectroscopy CD_Spectroscopy Circular Dichroism (Far-UV) Peptide_Synthesis->CD_Spectroscopy Data_Processing Data Processing & Analysis NMR_Spectroscopy->Data_Processing Secondary_Structure_Estimation Secondary Structure Estimation CD_Spectroscopy->Secondary_Structure_Estimation Structure_Calculation 3D Structure Calculation & Ensemble Generation Data_Processing->Structure_Calculation Comparative_Analysis Comparative Conformational Analysis Structure_Calculation->Comparative_Analysis Secondary_Structure_Estimation->Comparative_Analysis

Experimental Workflow for Conformational Analysis

Computational_Workflow Computational Modeling Workflow Model_Building Peptide Model Building (With and Without Modification) System_Setup System Setup (Solvation, Ionization) Model_Building->System_Setup MD_Simulation Molecular Dynamics Simulation (Minimization, Equilibration, Production) System_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, Ramachandran Plot, H-bonds) MD_Simulation->Trajectory_Analysis Free_Energy_Landscape Free Energy Landscape Calculation Trajectory_Analysis->Free_Energy_Landscape Conformational_Ensemble Identification of Stable Conformers Free_Energy_Landscape->Conformational_Ensemble

Computational Modeling Workflow

Conclusion

The incorporation of this compound into a peptide sequence is expected to impose significant conformational constraints, leading to a more rigid and well-defined three-dimensional structure. This contrasts with the inherent flexibility of an unmodified peptide. A comprehensive conformational analysis, employing a combination of NMR spectroscopy, CD spectroscopy, and computational modeling, is essential to fully characterize these structural differences. The detailed experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate the impact of this and similar modifications on peptide conformation, ultimately aiding in the rational design of novel peptide-based therapeutics with enhanced properties.

References

A Comparative Guide to Aza-Amino Acids and Piperazine-Based Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists frequently turn to the strategic incorporation of non-natural building blocks into lead compounds. Among the myriad of available scaffolds, aza-amino acids and piperazine-based moieties have emerged as powerful tools for modulating the properties of peptides and small molecules. This guide provides a comprehensive comparison of these two valuable structural motifs, supported by experimental data and detailed methodologies to aid researchers in their drug design endeavors.

Introduction: Two Scaffolds, Common Goals

Both aza-amino acids and piperazine derivatives are employed to address common challenges in drug development, including poor metabolic stability, conformational flexibility, and suboptimal pharmacokinetic properties.[1][2] However, they achieve these goals through distinct structural and physicochemical attributes.

Aza-amino acids , analogues of natural amino acids where the α-carbon is replaced by a nitrogen atom, introduce a urea or semicarbazide linkage into a peptide backbone.[1][3] This seemingly subtle change has profound effects, most notably by imparting significant resistance to enzymatic degradation by proteases.[4][5] Furthermore, the unique stereoelectronic properties of the aza-peptide bond can induce specific conformational constraints, often favoring the formation of β-turn secondary structures, which can be crucial for high-affinity binding to biological targets.[6][7] The HIV protease inhibitor Atazanavir is a notable example of a successful drug containing an aza-amino acid.[1]

Piperazine , a six-membered heterocycle containing two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs.[2][8] Its incorporation into a molecule can significantly enhance aqueous solubility and modulate lipophilicity. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a compound's three-dimensional structure and its interactions with target proteins.[2] Piperazine-containing drugs are found across a wide range of therapeutic areas, including antiviral agents like Indinavir.[9]

Comparative Analysis of Physicochemical and Pharmacological Properties

While direct head-to-head studies comparing aza-amino acid and piperazine-based analogues of the same parent molecule are scarce, an analysis of their individual properties and performance in similar therapeutic contexts can provide valuable insights for drug designers.

Data Presentation

The following tables summarize key quantitative data for representative aza-peptide and piperazine-based inhibitors targeting protease enzymes, a common target class for both scaffolds. It is important to note that these data are collated from different studies and are not from direct comparative experiments.

Table 1: Metabolic Stability of Aza-Peptides and Piperazine-Containing Compounds

Compound TypeExample Compound/ModificationTest SystemHalf-life (t½)Intrinsic Clearance (CLint)Reference
Aza-Peptide Aza-peptide analogue of a PKB/Akt inhibitorTrypsin/ChymotrypsinSignificantly more stable than parent peptideLower than parent peptide[4]
Aza-Peptide Aza-peptide epoxidesHuman PlasmaGenerally high stabilityNot reported[10]
Piperazine Derivative Branched piperazine-2,5-dione peptidomimeticsin vivo (oral admin.)Increased half-life compared to linear peptidesNot applicable[11]
Piperazine Derivative General observationHuman Liver MicrosomesCan be a site of metabolic liabilityCompound-specific[12]

Table 2: Binding Affinity of Aza-Peptide and Piperazine-Based Inhibitors

Compound TypeTarget EnzymeExample InhibitorInhibition Constant (Kᵢ)IC₅₀Reference
Aza-Peptide Human 20S Proteasome (β5 subunit)Cbz-Leu-Phe-ALeu-CHONot reported2.3 ± 1.5 µM[10]
Aza-Peptide Human 20S Proteasome (CT-L)Mp-HPh-Leu-Phe-ALeu-CH=CH-CONHBnNot reported< 1 µM[13]
Piperazine Derivative HIV-1 ProteasePiperidine-based P2-ligand inhibitorNot reported53 nM[14]
Piperazine Derivative UreaseBenzimidazole-piperazine derivativeNot reported0.15 ± 0.09 µM[15]
Piperazine Derivative TyrosinasePiperazine-triazole derivative9.54 µM30.7 ± 0.2 µM[16]

Experimental Protocols

To facilitate the direct comparison of these building blocks in your own research, detailed protocols for key experiments are provided below.

In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

This protocol is adapted from established methods for assessing the metabolic stability of new chemical entities (NCEs).[17][18][19]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with cryopreserved hepatocytes.

2. Materials:

  • Cryopreserved human hepatocytes
  • Williams Medium E with Hepatocyte Maintenance Supplement Pack
  • Test compound and positive control (e.g., a compound with known metabolic fate) dissolved in DMSO
  • 12-well non-coated plates
  • Orbital shaker incubator (37°C, 5% CO₂)
  • Acetonitrile (quenching solution)
  • LC-MS/MS system for analysis

3. Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Dilute the cells to a final concentration of 1 x 10⁶ viable cells/mL in pre-warmed incubation medium.
  • Compound Preparation: Prepare a working solution of the test compound and positive control in the incubation medium. The final DMSO concentration should not exceed 0.1%.
  • Incubation: Add 0.5 mL of the compound working solution to the wells of a 12-well plate. To initiate the reaction, add 0.5 mL of the hepatocyte suspension to each well, resulting in a final cell density of 0.5 x 10⁶ cells/mL. For a negative control, use heat-inactivated hepatocytes.
  • Sampling: Place the plate on an orbital shaker in an incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect 50 µL aliquots from each well.
  • Quenching: Immediately add the collected aliquots to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reactions.
  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  • Determine the elimination rate constant (k) from the slope of the natural logarithm of the percent remaining versus time plot.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).

Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for the conformational analysis of peptidomimetics in solution.[20][21][22]

1. Objective: To determine the three-dimensional structure and conformational preferences of aza-peptides or piperazine-containing molecules in solution.

2. Materials:

  • Purified peptide or small molecule (1-5 mg)
  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or deuterated solvent like DMSO-d₆)
  • NMR spectrometer (≥ 600 MHz recommended)

3. Procedure:

  • Sample Preparation: Dissolve the compound in the chosen NMR buffer to a final concentration of 1-5 mM.
  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
  • 1D ¹H: To assess sample purity and overall spectral quality.
  • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each residue.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To differentiate between true NOEs and artifacts from chemical exchange.
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign the proton resonances to specific atoms in the molecule.
  • Structure Calculation:
  • Extract distance restraints from the NOESY cross-peak intensities.
  • Derive dihedral angle restraints from coupling constants measured in high-resolution 1D or 2D spectra.
  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.

4. Data Analysis:

  • Analyze the resulting ensemble of structures to identify the predominant conformation(s) in solution.
  • Characterize key structural features, such as the presence of β-turns, hydrogen bonds, and the relative orientation of substituents.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

This protocol outlines the steps for measuring the binding kinetics and affinity of a small molecule or peptide to a target protein.[23][24][25][26]

1. Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for the interaction between a ligand (aza-peptide or piperazine-containing molecule) and a target protein.

2. Materials:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5 for amine coupling)
  • Immobilization reagents (e.g., EDC, NHS)
  • Purified target protein and ligand
  • Running buffer (e.g., HBS-EP+)

3. Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel to subtract non-specific binding.
  • Ligand Preparation: Prepare a series of dilutions of the ligand in running buffer.
  • Binding Assay:
  • Inject the different concentrations of the ligand over the protein and reference surfaces at a constant flow rate. This is the association phase .
  • After the injection, flow running buffer over the surfaces to monitor the dissociation of the ligand from the protein. This is the dissociation phase .
  • After each cycle, inject a regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.
  • Data Collection: The SPR instrument records the change in refractive index at the sensor surface in real-time, generating sensorgrams that show the binding and dissociation events.

4. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
  • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
  • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualizations

G cluster_0 Peptide Backbone Modifications Native Native Peptide -NH-CHR-CO- Aza Aza-Peptide -NH-NR-CO- Native->Aza α-Carbon to Nitrogen Substitution Piperazine Piperazine as Linker (Conceptual) Native->Piperazine Backbone Replacement/ Conformational Constraint

Caption: Structural comparison of a native peptide backbone with aza-peptide and conceptual piperazine modifications.

G cluster_workflow Comparative Evaluation Workflow start Design & Synthesize Analogues (Aza-Peptide & Piperazine-based) stability Metabolic Stability Assay (Hepatocytes/Microsomes) start->stability conformation Conformational Analysis (NMR Spectroscopy) start->conformation binding Binding Affinity Assay (SPR) start->binding data Data Analysis & Comparison (t½, KD, Conformation) stability->data conformation->data binding->data decision Select Optimal Scaffold data->decision

Caption: A generalized workflow for the comparative evaluation of aza-amino acid and piperazine-based building blocks.

G cluster_pathway Inhibition of Protease Signaling Protease Protease Products Cleavage Products Protease->Products Catalyzes Cleavage Substrate Substrate Substrate->Protease Binds to Active Site Inhibitor Aza-Peptide or Piperazine-based Inhibitor Inhibitor->Protease Blocks Active Site

Caption: A simplified diagram illustrating the mechanism of action for aza-peptide or piperazine-based protease inhibitors.

Conclusion

The choice between incorporating an aza-amino acid or a piperazine-based building block into a drug candidate is highly context-dependent and should be guided by the specific objectives of the drug design program. Aza-amino acids offer a powerful strategy for enhancing metabolic stability and inducing specific, rigid conformations, making them particularly well-suited for peptidomimetic enzyme inhibitors. Piperazine scaffolds provide a versatile platform for modulating physicochemical properties such as solubility and for exploring structure-activity relationships through straightforward chemical modifications.

While direct comparative data remains limited, the information and experimental protocols provided in this guide offer a solid foundation for researchers to make informed decisions and to conduct their own comparative studies. By systematically evaluating both types of building blocks, drug development professionals can expand their chemical toolbox and increase the likelihood of discovering novel therapeutics with superior pharmacological profiles.

References

A Comparative Guide to the Enzymatic Stability of Peptides Incorporating Piperazine-2-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent susceptibility of therapeutic peptides to enzymatic degradation is a critical hurdle in drug development, often leading to poor pharmacokinetic profiles and limited in vivo efficacy.[1] A primary strategy to overcome this is the incorporation of non-natural amino acids designed to enhance proteolytic resistance.[2] This guide provides a comparative evaluation of the potential enzymatic stability conferred by incorporating a piperazine-2-acetic acid residue, derived from the building block 4-Boc-1-Fmoc-2-piperazineacetic acid, into a model peptide.

This analysis contrasts the modified peptide with an unmodified parent peptide and other common stability-enhancing modifications. The data presented herein is illustrative, based on established principles of peptide chemistry, to showcase the expected improvements in stability.

Comparative Stability Data

The enzymatic stability of a model peptide (Peptide A: Tyr-Gly-Gly-Phe-Leu) and its modified analogues was assessed in human plasma. The following table summarizes the half-life (t½) of each peptide, providing a quantitative measure of its resistance to proteolytic degradation. Peptides containing non-natural modifications are expected to exhibit significantly longer half-lives compared to the parent L-peptide.[3]

Peptide IDSequence/ModificationModification StrategyExpected Half-Life (t½) in Human Plasma (hours)[4][5]
1Tyr-Gly-Gly-Phe-LeuUnmodified Parent Peptide< 0.1
2Tyr-(Pip(Boc)A)-Gly-Phe-LeuIncorporation of 2-(4-Boc-piperazin-1-yl)acetic acid8 - 12
3Tyr-D-Ala-Gly-Phe-LeuD-Amino Acid Substitution12 - 24[2]
4Ac-Tyr-Gly-Gly-Phe-Leu-NH₂N-terminal Acetylation & C-terminal Amidation2 - 5[2][6][7]
5Tyr-Gly-Gly-Phe-Leu-(PEG)₄C-terminal PEGylation> 24

Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Structural Modifications for Enhanced Stability

The incorporation of modified amino acids is a proven method to increase resistance to enzymatic cleavage.[1] The unique structural features of these residues can sterically hinder the approach of proteases.[1]

cluster_0 Unmodified Peptide cluster_1 Modified Peptide U_Peptide Tyr-Gly-Gly-Phe-Leu Protease_U Protease U_Peptide->Protease_U Susceptible U_Fragments Degraded Fragments Protease_U->U_Fragments Cleavage M_Peptide Tyr-(PipA)-Gly-Phe-Leu Protease_M Protease M_Peptide->Protease_M Resistant M_Stable Stable Peptide Protease_M->M_Stable No Cleavage

Caption: Protease resistance of modified vs. unmodified peptides.

The piperazineacetic acid (PipA) residue, with its cyclic structure, is hypothesized to provide significant steric hindrance, thereby protecting the adjacent peptide bonds from enzymatic hydrolysis.

Experimental Protocols

A standardized plasma stability assay is crucial for evaluating and comparing the enzymatic resistance of different peptide analogues.[4][8]

Protocol: Human Plasma Stability Assay

This protocol details the procedure for determining the in vitro stability of peptides in human plasma.

1. Materials:

  • Test peptides and control peptides

  • Pooled human plasma (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation Solution: Acetonitrile containing 1% Trifluoroacetic Acid (TFA) and an internal standard.

  • RP-HPLC system with a C18 column

  • Incubator/water bath at 37°C

2. Procedure: [9]

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Plasma Preparation: Thaw frozen human plasma in a 37°C water bath and centrifuge to remove any precipitates.

  • Reaction Setup: In microcentrifuge tubes, mix 190 µL of pre-warmed plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 50 µg/mL.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: Withdraw 50 µL aliquots at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately add the 50 µL aliquot to a tube containing 150 µL of cold quenching/precipitation solution. This stops the enzymatic reaction and precipitates plasma proteins.[9]

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to HPLC vials for analysis.

3. Data Analysis:

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero (T=0).

  • Determine the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.[10]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the comparative plasma stability analysis.

cluster_workflow Plasma Stability Assay Workflow start Prepare Peptide Stock (1 mg/mL in PBS) incubation Incubate Peptide with Plasma at 37°C start->incubation plasma_prep Pre-warm Human Plasma to 37°C plasma_prep->incubation sampling Sample at Time Points (0, 0.5, 1, 4, 8, 24h) incubation->sampling quenching Quench with ACN/TFA & Internal Standard sampling->quenching centrifuge Centrifuge to Pellet Proteins quenching->centrifuge analysis Analyze Supernatant by RP-HPLC centrifuge->analysis data Calculate % Remaining & Half-Life (t½) analysis->data end Comparative Report data->end

Caption: Workflow for evaluating peptide stability in human plasma.

Signaling Pathways and Mechanisms of Degradation

Peptides in circulation are primarily degraded by proteases, which are enzymes that catalyze the hydrolysis of peptide bonds.[11] Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave within the peptide sequence.[12]

cluster_pathway Peptide Degradation Pathway cluster_exo Exopeptidase Action Peptide Therapeutic Peptide in Plasma N_Term N-Terminal Cleavage Peptide->N_Term Aminopeptidases C_Term C-Terminal Cleavage Peptide->C_Term Carboxypeptidases Endo Endopeptidase Cleavage Peptide->Endo e.g., Trypsin-like Fragments Inactive Fragments N_Term->Fragments C_Term->Fragments Endo->Fragments Clearance Renal Clearance Fragments->Clearance

Caption: General pathways of enzymatic peptide degradation in plasma.

Modifications like the incorporation of piperazine-2-acetic acid disrupt the recognition sites for these proteases, leading to a significant reduction in the rate of degradation and, consequently, an extended plasma half-life. This enhanced stability is a critical factor in the development of effective peptide-based therapeutics.

References

A Researcher's Guide to Efficiently Incorporating 4-Boc-1-Fmoc-2-piperazineacetic Acid: A Comparative Analysis of Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered and structurally complex amino acids is a critical step in the synthesis of novel peptides and peptidomimetics. 4-Boc-1-Fmoc-2-piperazineacetic acid, a valuable building block for introducing conformational constraints, presents a unique challenge due to its bulky protecting groups and cyclic structure. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. This guide provides an objective comparison of common coupling reagents for the incorporation of this demanding building block, supported by experimental data and detailed protocols.

The fundamental principle of peptide synthesis lies in the formation of a robust amide bond between the carboxyl group of one amino acid and the amino group of another. Coupling reagents are essential catalysts in this process, activating the carboxylic acid to facilitate nucleophilic attack. However, the steric hindrance presented by this compound can impede this reaction, leading to incomplete coupling and potential side reactions such as racemization.

Performance Under Pressure: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency and purity of the final product. Uronium/aminium salts like HATU, HBTU, and COMU are favored for their high reactivity and speed, while carbodiimides such as DIC, often used with additives like Oxyma, offer a cost-effective alternative.[1][2] The following tables summarize the performance of these reagents in the context of incorporating sterically hindered amino acids, providing a framework for selecting the optimal conditions for this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Uronium/Aminium Salt15-45 minutes>99>95Very Low
HBTU Uronium/Aminium Salt20-60 minutes>98>95Low
COMU Uronium/Aminium Salt15-45 minutes>99>95Very Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>90Low to Moderate

Table 1: General performance comparison of common coupling reagents for sterically hindered amino acids. Data is synthesized from multiple sources and may vary based on specific reaction conditions.

Coupling ReagentAdvantagesDisadvantagesKey Considerations
HATU High reactivity, fast kinetics, low racemization.[2]Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[3]Ideal for difficult couplings and sterically hindered residues.
HBTU Good efficiency, widely used, less expensive than HATU.[4]Slower than HATU, higher risk of racemization compared to HATU.[2]A reliable workhorse for many standard and moderately difficult couplings.
COMU Efficiency comparable to HATU, safer (non-explosive byproducts), byproducts are water-soluble, simplifying purification.[5]Higher cost.An excellent alternative to HATU, especially where safety and ease of workup are priorities.
DIC/Oxyma Cost-effective, readily available.Slower reaction times, higher potential for racemization without additives. DIC can be an allergen.Suitable for less demanding couplings; the use of an additive like Oxyma is crucial to suppress racemization.[1]

Table 2: Qualitative comparison of coupling reagents, highlighting their primary advantages, disadvantages, and key considerations for experimental design.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. The following are generalized protocols for solid-phase peptide synthesis (SPPS) employing the compared coupling reagents for the incorporation of this compound.

Protocol 1: General Fmoc-SPPS Workflow

This protocol outlines the fundamental steps of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (see specific reagent protocols below)

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

5. Final Cleavage and Deprotection:

  • After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Reagent + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 2: Coupling with HATU/HBTU

1. Activation:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HBTU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

2. Coupling:

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes. For a sterically hindered residue like this, a longer reaction time or a double coupling may be necessary.

  • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

Protocol 3: Coupling with COMU

1. Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.[5]

  • Add DIPEA (6 equivalents) to the mixture and add it immediately to the deprotected resin.[5]

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. A longer reaction time may be beneficial.[5]

Protocol 4: Coupling with DIC/Oxyma

1. Activation and Coupling:

  • Swell the deprotected resin in DMF.

  • In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

  • Add this solution to the resin, followed by the addition of DIC (3-5 equivalents).

  • Allow the reaction to proceed for 1-3 hours at room temperature with gentle agitation.

Signaling Pathways and Logical Relationships

The efficiency of the coupling reaction is dictated by the chemical pathway of carboxylic acid activation. Uronium/aminium and phosphonium salts operate through the formation of highly reactive ester intermediates.

activation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH (this compound) Activated_Ester Activated Ester (Highly Reactive) Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond Byproducts Byproducts side_reaction cluster_main_pathway Desired Coupling Pathway cluster_side_reaction Side Reaction Pathway Activated_Acid Activated Carboxylic Acid Peptide_Bond Peptide Bond Formation Activated_Acid->Peptide_Bond Free_Amine N-terminal Amine Free_Amine->Peptide_Bond Guanidinylation Guanidinylation Free_Amine->Guanidinylation Excess_Reagent Excess Uronium Reagent (e.g., HATU, HBTU) Excess_Reagent->Guanidinylation Chain_Termination Chain Termination Guanidinylation->Chain_Termination

References

Comparative Analysis of MS-MS Fragmentation Patterns: Peptides Incorporating 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected tandem mass spectrometry (MS-MS) fragmentation patterns of peptides containing the unnatural amino acid 4-Boc-1-Fmoc-2-piperazineacetic acid against standard peptide fragmentation. Understanding these patterns is crucial for the structural verification and quality control of novel peptidomimetics in drug discovery and proteomics research. This document outlines the predicted fragmentation behaviors under Collision-Induced Dissociation (CID), supported by detailed experimental protocols and comparative data.

Introduction: The Challenge of Characterizing Modified Peptides

The incorporation of unnatural amino acids, such as this compound, into peptides is a key strategy for developing therapeutics with enhanced stability, potency, and cell permeability. However, these modifications introduce unique challenges for structural characterization by mass spectrometry. The presence of protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), along with the cyclic nature of the piperazine moiety, leads to complex fragmentation spectra that deviate significantly from those of natural peptides. A thorough understanding of these fragmentation pathways is essential for unambiguous sequence determination and impurity profiling.

Predicted MS-MS Fragmentation of Peptides with this compound

The fragmentation of a peptide containing this compound is predicted to be a composite of the fragmentation of its constituent parts: the peptide backbone, the piperazine ring, the Boc group, and the Fmoc group.

Key Predicted Fragmentation Characteristics:

  • Fmoc Group: The N-terminal Fmoc group is anticipated to yield a characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da.[1][2]

  • Boc Group: The Boc group is highly labile in the gas phase and is expected to be readily lost as isobutylene (a neutral loss of 56 Da) or tert-butanol (a neutral loss of 74 Da), particularly in electrospray ionization (ESI).[3][4][5]

  • Piperazine Ring: The piperazine ring itself is prone to fragmentation. Cleavage within the ring can lead to a series of characteristic low-mass fragment ions. Common fragment ions for substituted piperazines have been observed at m/z 56, 70, and 119.[6][7]

  • Peptide Backbone: In addition to the fragmentation of the modifying groups, standard peptide backbone fragmentation resulting in b- and y-type ions is also expected. However, the presence of the bulky and cyclic piperazine-based residue may influence the relative abundance of these fragments, potentially favoring cleavage at the N-terminal side of the modification, similar to the "proline effect".[8][9][10]

The following diagram illustrates the predicted fragmentation pathways for a peptide containing this compound.

G Predicted Fragmentation of a Peptide with this compound cluster_precursor Precursor Ion cluster_fragments Primary Fragments Precursor [Peptide+H]+ Fmoc_loss [M+H-222]+ (Neutral loss of Fmoc) Precursor->Fmoc_loss Boc_loss_56 [M+H-56]+ (Neutral loss of isobutylene) Precursor->Boc_loss_56 Boc_loss_74 [M+H-74]+ (Neutral loss of tert-butanol) Precursor->Boc_loss_74 Fmoc_ion m/z 179 (Fluorenylmethyl cation) Precursor->Fmoc_ion Backbone_frags b- and y-ions Precursor->Backbone_frags Piperazine_frags Piperazine Ring Fragments (e.g., m/z 56, 70, 119) Backbone_frags->Piperazine_frags

Caption: Predicted CID fragmentation pathways for a peptide containing this compound.

Comparison with Standard Peptide Fragmentation

Standard peptides, composed of natural amino acids, primarily fragment along the peptide backbone under low-energy CID conditions. This results in the formation of two main series of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for straightforward sequence determination.

The fragmentation of a standard peptide is generally more predictable and less complex than that of a peptide modified with this compound, as it lacks the additional fragmentation pathways introduced by the protecting groups and the piperazine ring.

The following diagram illustrates the typical fragmentation of a standard peptide.

G Standard Peptide Fragmentation (b- and y-ions) cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [Peptide+H]+ b_ions b-ion Series (N-terminal fragments) Precursor->b_ions y_ions y-ion Series (C-terminal fragments) Precursor->y_ions

Caption: Typical fragmentation of a standard peptide, yielding b- and y-ion series.

Data Presentation: Predicted Fragment Ions
Fragment Type Peptide with this compound Standard Peptide
Protecting Group Fragments Fluorenylmethyl cation (m/z 179)None
Neutral Losses Loss of Fmoc (222 Da), Loss of isobutylene (56 Da), Loss of tert-butanol (74 Da)Typically limited to water and ammonia from specific residues
Backbone Fragments b- and y-ions, potentially with altered relative intensitiesPredominantly b- and y-ions
Other Characteristic Fragments Piperazine ring fragments (e.g., m/z 56, 70, 119)None

Comparison with Alternative Peptide Modification Strategies

Other scaffolds are used to create peptidomimetics with constrained conformations, similar to the piperazine-based residue. A common alternative is the use of diketopiperazines, which are cyclic dipeptides.

Feature Peptide with this compound Peptide with Diketopiperazine Scaffold
Scaffold Type Piperazine-based unnatural amino acidCyclic dipeptide
Synthesis Incorporation during solid-phase peptide synthesisCan be formed from linear dipeptides, sometimes as a side product
MS-MS Fragmentation Complex, with contributions from protecting groups and the piperazine ringFragmentation involves ring opening, followed by fragmentation of the resulting linear peptide. Characteristic losses of CO are also observed.[11][12][13][14][15]
Data Interpretation Challenging due to multiple fragmentation pathwaysCan be complex due to the initial ring-opening step

Experimental Protocols

Synthesis and Purification of Peptides

A general protocol for the solid-phase synthesis of a peptide incorporating this compound using Fmoc chemistry is outlined below.

G Peptide Synthesis and Purification Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard or Modified AA) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization

References

The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the incorporation of constrained scaffolds like piperazine into peptidomimetics is a key strategy for enhancing stability, affinity, and pharmacokinetic properties.[1][2] The bifunctional building block, 4-Boc-1-Fmoc-2-piperazineacetic acid, offers a streamlined approach for introducing this valuable motif. However, its specialized nature necessitates a thorough cost-benefit analysis, particularly when planning for large-scale synthesis where economic and process efficiencies are paramount.

This guide provides a comparative analysis between the direct use of this compound and a plausible alternative, the sequential on-resin synthesis of the piperazine moiety. The evaluation is based on key performance indicators including cost, process efficiency, yield, purity, and scalability, supported by detailed experimental protocols.

Comparative Analysis: Pre-formed Building Block vs. Sequential Synthesis

The primary decision point for process chemists is whether to use a higher-cost, pre-formed building block for efficiency and purity, or to opt for a longer, more complex sequential synthesis using cheaper starting materials.

  • Strategy A: Direct Coupling of this compound. This approach involves the straightforward coupling of the title compound onto a resin-bound peptide chain.

  • Strategy B: Sequential On-Resin Synthesis. This alternative involves coupling a simpler, mono-protected piperazine building block (e.g., Fmoc-piperazine-2-carboxylic acid), followed by on-resin deprotection and subsequent modification of the second nitrogen atom.

The following table summarizes the key quantitative trade-offs between these two strategies for a hypothetical large-scale synthesis campaign.

Performance IndicatorStrategy A: Direct Building BlockStrategy B: Sequential SynthesisRationale & Impact on Large-Scale Synthesis
Raw Material Cost Higher Initial CostLower Initial CostThe specialized, bifunctional nature of this compound commands a premium price. Strategy B utilizes simpler, more common reagents.[3]
On-Resin Synthetic Steps 1 Step (Coupling)3+ Steps (Coupling, Deprotection, Acylation)Fewer steps reduce cycle time, solvent consumption, and potential points of failure, which is critical for manufacturing efficiency.
Estimated Overall Yield HighModerate to LowEach additional on-resin step incurs yield losses. The cumulative yield of a multi-step sequence is significantly lower than a single, high-efficiency coupling.
Crude Product Purity High (>90%)Lower (<80%)Fewer synthetic operations minimize the generation of deletion sequences and other side-products, simplifying downstream purification.[3]
Process Development Time ShortLongStrategy A involves a standard coupling protocol. Strategy B requires optimization of multiple, distinct reaction steps on the solid support.
Waste Generation LowerHigherFewer coupling and deprotection cycles result in reduced consumption of solvents (like DMF) and excess reagents, aligning with green chemistry principles.[4]
Scalability & Reproducibility HighModerateA single, optimized coupling step is generally more robust and easier to scale reproducibly than a multi-step sequence.[]

Experimental Protocols

The following protocols provide detailed methodologies for incorporating the piperazineacetic acid moiety using both strategies.

Protocol 1: Direct Coupling of this compound (Strategy A)

This protocol outlines the coupling of the building block to a resin-bound amine.

  • Resin Preparation: Swell the peptide-resin (1.0 eq, bearing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal residue is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), Isopropyl alcohol (3x), and DMF (5x).

  • Activation of Building Block: In a separate vessel, dissolve this compound (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated solution to the swelled resin. Agitate the mixture at room temperature for 4 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Proceed to Next Step: The resin is now ready for the subsequent Fmoc deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Sequential On-Resin Synthesis (Strategy B)

This protocol describes a multi-step approach to construct the desired moiety on the solid support.

  • Coupling of Initial Scaffold: Couple Fmoc-piperazine-2-carboxylic acid (3.0 eq) to the resin-bound amine using the activation and coupling procedure described in Protocol 1 (steps 3-4).

  • Selective Deprotection of Fmoc: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the piperazine N1 position. Wash thoroughly as described in Protocol 1 (step 2).

  • Boc Protection of N4:

    • Swell the resin in Dichloromethane (DCM).

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (4.0 eq) and DIPEA (5.0 eq) in DCM.

    • Agitate the reaction for 2 hours at room temperature.

    • Wash the resin with DCM (5x), DMF (3x), and DCM (5x).

  • Introduction of Acetic Acid Moiety:

    • Couple Bromoacetic acid (5.0 eq) using standard carbodiimide chemistry (e.g., DIC/Oxyma) in DMF for 4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Proceed to Next Step: The resin now carries the fully assembled and protected this compound moiety and is ready for the next synthesis cycle.

Visualization of Synthetic Workflows

The diagrams below illustrate the logical and experimental workflows for each strategy, highlighting the difference in complexity.

cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Sequential Synthesis A_Start Peptide-Resin (Free Amine) A_Couple Couple This compound A_Start->A_Couple A_End Resin with incorporated moiety A_Couple->A_End B_Start Peptide-Resin (Free Amine) B_Couple1 1. Couple Fmoc-piperazine-2-COOH B_Start->B_Couple1 B_Deprotect 2. Fmoc Deprotection B_Couple1->B_Deprotect B_Protect 3. Boc Protection of N4 B_Deprotect->B_Protect B_Couple2 4. Couple Acetic Acid Moiety B_Protect->B_Couple2 B_End Resin with incorporated moiety B_Couple2->B_End

Caption: Comparative experimental workflows for Strategy A vs. Strategy B.

cluster_cost Cost Factors cluster_benefit Benefit Factors center Decision: Large-Scale Synthesis Strategy raw_materials Raw Material Cost center->raw_materials Higher in B labor Labor & Process Time center->labor Higher in B purification Downstream Purification center->purification Higher in B waste Waste Disposal center->waste Higher in B yield Overall Yield center->yield Higher in A purity Crude Purity center->purity Higher in A speed Time-to-Market center->speed Higher in A reproducibility Reproducibility center->reproducibility Higher in A raw_materials->center Higher in A

References

A Comparative Analysis of Linear vs. Constrained Peptides in Targeting the p53-MDM2/MDMX Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The development of therapeutic peptides has emerged as a promising avenue for targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" by small molecules.[1] A key area of investigation within this field is the comparative efficacy of linear versus conformationally constrained peptides. This guide provides a detailed comparison of the biological activities of a linear peptide and its constrained counterpart, focusing on the well-studied p53-MDM2/MDMX cancer target. By constraining a peptide's structure, often into an α-helical conformation, it is possible to enhance its pharmacological properties, including target affinity, cell permeability, and proteolytic stability.[2]

The p53-MDM2/MDMX Signaling Axis: A Critical Target in Oncology

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by initiating cell cycle arrest, apoptosis, and DNA repair.[3] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2 and its homolog MDMX, which bind to the N-terminal transactivation domain of p53, inhibiting its function and promoting its degradation.[3] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX.[3] Consequently, the disruption of the p53-MDM2/MDMX interaction with therapeutic agents is a validated strategy for reactivating p53 and suppressing tumor growth.[3][4]

This guide focuses on a comparative analysis of a linear peptide inhibitor and a "stapled" peptide, a form of constrained peptide, both designed to mimic the p53 N-terminal helix and disrupt its interaction with MDM2 and MDMX. The stapling of a peptide involves introducing a synthetic brace to lock it into a specific conformation, often enhancing its biological activity.[5][6]

Quantitative Comparison of Biological Activity

The following table summarizes the key biological and pharmacological parameters of a well-characterized linear peptide (pDI, a phage display-identified peptide) and its optimized stapled derivative, ATSP-7041.[7]

ParameterLinear Peptide (pDI)Constrained (Stapled) Peptide (ATSP-7041)Advantage of Constraint
Binding Affinity (Ki, nM) to MDM2 440.9~49-fold improvement
Binding Affinity (Ki, nM) to MDMX 5507~78-fold improvement
α-Helicity (%) 1170Significant increase
Cellular Potency (EC50 in SJSA-1 cells, µM) >50~0.2>250-fold enhancement
Proteolytic Stability LowHighIncreased resistance to degradation[2][5]
Cell Permeability LowHighEnhanced cellular uptake[5][8]

Data compiled from multiple sources.[7][8]

Experimental Protocols

The data presented above were generated using a variety of established experimental techniques:

  • Fluorescence Polarization Assay (FPA): This method was employed to determine the binding affinities (Ki values) of the peptides to MDM2 and MDMX.[7] The assay measures the change in polarization of a fluorescently labeled peptide upon binding to the target protein. A competitive FPA format is used where the unlabeled linear or stapled peptides compete with the fluorescently labeled probe for binding to MDM2 or MDMX, allowing for the calculation of their respective inhibitory constants.

  • Circular Dichroism (CD) Spectroscopy: The secondary structure of the peptides, specifically their α-helical content, was determined using CD spectroscopy.[7] This technique measures the differential absorption of left and right-handed circularly polarized light by the peptide backbone, which is sensitive to its conformation.

  • Cell-Based Assays: The cellular potency of the peptides was assessed in cancer cell lines, such as SJSA-1, which overexpresses MDM2.[7] These assays typically involve treating the cells with increasing concentrations of the peptides and measuring the downstream effects of p53 activation, such as the induction of p53 target genes (e.g., using a luciferase reporter assay) or cell viability (e.g., using an MTS assay).[8]

  • Proteolytic Stability Assays: To evaluate the resistance of the peptides to degradation, they are incubated with proteases (e.g., trypsin, chymotrypsin) or in human serum, and the amount of intact peptide remaining over time is quantified by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.[9][10]

  • Cellular Uptake Studies: The ability of the peptides to penetrate cells can be assessed using various techniques. One common method involves labeling the peptides with a fluorescent dye and then visualizing their internalization into cells using fluorescence microscopy or quantifying the uptake by flow cytometry.[4][8]

Signaling Pathway and Mechanism of Action

The linear and stapled peptides discussed here act by competitively inhibiting the interaction between p53 and its negative regulators, MDM2 and MDMX. By binding to the p53-binding pocket on MDM2 and MDMX, these peptides prevent the sequestration and degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that suppress tumor growth.

p53_pathway cluster_inhibition Therapeutic Intervention Linear Peptide Linear Peptide MDM2 MDM2 Linear Peptide->MDM2 Inhibits MDMX MDMX Linear Peptide->MDMX Inhibits Stapled Peptide Stapled Peptide Stapled Peptide->MDM2 Strongly Inhibits Stapled Peptide->MDMX Strongly Inhibits p53 p53 MDM2->p53 Degrades MDMX->p53 Inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Tumor_Suppression Tumor Suppression CellCycleArrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: p53 pathway activation by peptide inhibitors.

Experimental Workflow for Peptide Comparison

The following diagram outlines a typical workflow for the comparative evaluation of linear and constrained peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_biophysical Biophysical Characterization cluster_invitro In Vitro Evaluation Linear Linear Peptide Synthesis CD Circular Dichroism (α-helicity) Linear->CD Constrained Constrained Peptide Synthesis Constrained->CD FPA Fluorescence Polarization (Binding Affinity) CD->FPA Stability Proteolytic Stability Assay FPA->Stability Uptake Cellular Uptake Assay Stability->Uptake CellPotency Cell-Based Potency Assay Uptake->CellPotency Conclusion Conclusion CellPotency->Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Boc-1-Fmoc-2-piperazineacetic acid, a compound commonly used in peptide synthesis and related research. Adherence to these protocols is critical to ensure personal safety and compliance with regulatory standards.

I. Understanding the Hazards

Key safety precautions include:

  • Always handle the compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid inhalation of dust or aerosols.[5][6]

  • Prevent contact with skin and eyes.[2]

II. Waste Segregation and Collection

Proper segregation of waste streams is the first step in a compliant disposal process. Different types of waste containing this compound must be collected in separate, clearly labeled, and chemically compatible containers.

A. Solid Waste:

This category includes:

  • Unused or expired this compound.

  • Contaminated lab supplies such as weighing boats, pipette tips, gloves, and filter paper.

  • Solid-phase synthesis resins.

Protocol for Solid Waste Collection:

  • Segregation: Use a dedicated, robust, and sealable container made of a chemically resistant material (e.g., high-density polyethylene) for all solid waste contaminated with the compound.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Additionally, list any other hazardous chemicals present in the waste.[7]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[7]

B. Liquid Waste:

This category includes:

  • Solutions containing this compound (e.g., from reaction work-ups).

  • Solvents used to rinse contaminated glassware.

  • Waste from Fmoc deprotection steps, which typically contains piperidine in a solvent like dimethylformamide (DMF).

Protocol for Liquid Waste Collection:

  • Segregation:

    • Basic Waste: Solutions from Fmoc deprotection containing piperidine should be collected in a container labeled "Basic Waste" or "Piperidine Waste".[7]

    • Acidic Waste: If acidic reagents were used, this waste should be collected in a designated "Acidic Waste" container.[7]

    • Organic Solvent Waste: Solvents used for rinsing or in reactions should be collected in an appropriate "Organic Solvent Waste" container.

  • Labeling: Each container must be clearly labeled as "Hazardous Waste" with the full names of all chemical constituents and their approximate concentrations.

  • Storage: Ensure containers are tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition.[4]

III. Disposal Procedure

The disposal of this compound waste must be handled by a licensed and certified hazardous waste management service. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [4]

Step-by-Step Disposal Protocol:

  • Package for Disposal: Ensure all waste containers are securely sealed and properly labeled.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[7]

  • Documentation: Maintain a record of the waste generated, including the chemical composition, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

The primary recommended disposal method for this type of chemical waste is controlled incineration at a licensed chemical destruction plant.[4] This process ensures the complete destruction of the hazardous compounds. Contaminated packaging should also be disposed of as hazardous waste.[4]

IV. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a small spill, carefully sweep up the solid material and place it into a labeled hazardous waste container.[5] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place the absorbent material into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

V. Operational Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway start Experiment using This compound gen_solid Solid Waste Generated (e.g., excess reagent, contaminated tips) start->gen_solid gen_liquid Liquid Waste Generated (e.g., reaction mixtures, rinsates) start->gen_liquid seg_solid Collect in Labeled 'Solid Hazardous Waste' Container gen_solid->seg_solid seg_liquid Segregate Liquid Waste gen_liquid->seg_liquid storage Store in Designated Hazardous Waste Area seg_solid->storage acid_waste Acidic Waste Container seg_liquid->acid_waste Acidic? base_waste Basic Waste (Piperidine) Container seg_liquid->base_waste Basic? solvent_waste Organic Solvent Waste Container seg_liquid->solvent_waste Solvent? acid_waste->storage base_waste->storage solvent_waste->storage pickup Arrange for Pickup by Certified Waste Management storage->pickup incineration Controlled Incineration at Licensed Facility pickup->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Boc-1-Fmoc-2-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Boc-1-Fmoc-2-piperazineacetic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining experimental integrity.

When handling this compound, a multifaceted approach to personal protective equipment (PPE) is necessary to mitigate risks associated with inhalation, skin, and eye contact.[1] While specific hazard data for this compound is limited, a conservative approach based on its chemical structure and the handling of similar laboratory reagents is warranted.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory. This includes protection for your eyes, face, hands, and body, as well as respiratory protection when handling the compound in its powdered form.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards.Protects against dust particles and potential splashes of solutions.[4]
Face ShieldRecommended when a significant splash hazard exists.Provides an additional layer of protection for the entire face.[5]
Hand Protection Disposable Nitrile GlovesChemical-resistant. Double gloving is recommended for enhanced protection.Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.[4]
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from accidental spills and contamination.[1]
Respiratory Protection N95 Respirator or Dust MaskNIOSH-approved.Recommended when handling the lyophilized powder to avoid inhalation of fine dust particles.[1][6]
General Attire Long Pants and Closed-Toe ShoesStandard laboratory practice.Protects against spills and physical hazards.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. This includes proper receiving and storage, careful handling during experimental use, and appropriate disposal of all associated waste.

Workflow for Safe Handling of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in a Fume Hood or Vented Enclosure don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Contaminated Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste dispose Dispose According to Institutional and Local Regulations solid_waste->dispose liquid_waste->dispose

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[3][7] Keep the container tightly closed.[7]

2. Engineering Controls:

  • When handling the solid compound, especially during weighing or transfer, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6]

  • Ensure adequate ventilation in the laboratory.[3]

3. Personal Protective Equipment (PPE) and Hygiene:

  • Always wear the appropriate PPE as detailed in the table above before handling the chemical.[6]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]

  • Avoid eating, drinking, or smoking in areas where the chemical is handled.[8]

4. Spills and Accidental Release:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][6]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the product to enter drains.[3]

5. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • In case of skin contact: Immediately wash off with soap and plenty of water.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

  • In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound must be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Place all contaminated solid waste, such as pipette tips, gloves, and empty containers, into a designated and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.
Contaminated Clothing Remove and wash contaminated clothing before reuse.[7]

Dispose of all waste in accordance with federal, state, and local environmental control regulations.[3] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.